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  • Product: (2-Fluorocyclobutyl)methanamine
  • CAS: 1582719-54-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2-Fluorocyclobutyl)methanamine

Introduction In the landscape of modern medicinal chemistry, the incorporation of small, strained ring systems and fluorine atoms has emerged as a powerful strategy for modulating the physicochemical and pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the incorporation of small, strained ring systems and fluorine atoms has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. The cyclobutane scaffold, a four-membered carbocycle, offers a unique three-dimensional geometry that can serve as a rigid bioisostere for more flexible alkyl chains, thereby influencing binding affinity and metabolic stability. When combined with the strategic placement of fluorine, an element known for its ability to alter basicity, lipophilicity, and metabolic pathways, the resulting structures can offer significant advantages in drug design.

(2-Fluorocyclobutyl)methanamine represents a key building block within this chemical space. As a primary amine appended to a fluorinated cyclobutane ring, its properties are of considerable interest to researchers and drug development professionals. The position of the fluorine atom relative to the aminomethyl group is critical in determining the molecule's electronic and conformational profile. This guide provides a comprehensive overview of the physicochemical properties of (2-Fluorocyclobutyl)methanamine, including its synthesis, acidity, lipophilicity, and spectroscopic characterization. Where direct experimental data for the title compound is not publicly available, this guide presents well-founded estimations based on closely related, experimentally characterized analogues and details the authoritative protocols for experimental determination.

Molecular Structure and Key Physicochemical Properties

The structure of (2-Fluorocyclobutyl)methanamine, consisting of a cyclobutane ring substituted with a fluorine atom and a methanamine group, gives rise to cis and trans diastereomers. The spatial arrangement of these substituents significantly influences the molecule's overall properties.

PropertyValue (Predicted/Estimated)Comments
Molecular Formula C₅H₁₀FN
Molecular Weight 103.14 g/mol
Boiling Point Not availableExpected to be a liquid at room temperature.
Melting Point Not availableThe hydrochloride salt is expected to be a solid.
pKa (of conjugate acid) ~9.5 - 10.0Estimated based on trends in fluorinated cycloalkylamines. The fluorine atom is expected to lower the basicity compared to the non-fluorinated analogue.[1]
LogP (Octanol-Water) ~0.5 - 1.0Estimated. Fluorination on the ring can subtly influence lipophilicity, with stereochemistry playing a role.[1][2]
Solubility Not availableExpected to have some solubility in water as the free base and higher solubility as the hydrochloride salt. Soluble in common organic solvents like methanol and DMSO.

Synthesis of (2-Fluorocyclobutyl)methanamine Derivatives

The synthesis of fluorinated cyclobutane building blocks has been a subject of recent research, with several routes developed to access these valuable motifs. A common strategy involves the preparation of a corresponding carboxylic acid, which can then be converted to the amine. A relevant synthesis for the closely related cis- and trans-2-fluorocyclobutan-1-amine hydrochlorides has been reported and provides a strong foundation for accessing the title compound.[3]

A key transformation in this synthesis is the Curtius rearrangement of a carboxylic acid to an isocyanate, which is then trapped with a carbamate protecting group. Subsequent deprotection affords the target amine hydrochloride.

Synthesis_Workflow start 2-Fluorocyclobutane- carboxylic Acid step1 Curtius Rearrangement (e.g., DPPA, Et3N, BnOH) start->step1 step2 Cbz-Protected Amine step1->step2 step3 Hydrogenolysis (e.g., H2, Pd(OH)2, HCl) step2->step3 end (2-Fluorocyclobutyl)methanamine Hydrochloride step3->end

Caption: General synthetic workflow for the conversion of a 2-fluorocyclobutanecarboxylic acid to the corresponding methanamine hydrochloride.

Experimental Determination of Physicochemical Properties

To ensure the highest level of scientific integrity, the following sections detail the established, field-proven protocols for the experimental determination of the key physicochemical properties of (2-Fluorocyclobutyl)methanamine.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of (2-Fluorocyclobutyl)methanamine is a critical parameter that dictates its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][5][6][7][8]

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of (2-Fluorocyclobutyl)methanamine of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.

  • Titration: Add standardized hydrochloric acid in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the first derivative of the titration curve (locating the equivalence point) and corresponds to the pH at the half-equivalence point.

pKa_Determination A Prepare Amine Solution (Known Concentration) C Titrate with Standardized HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 Equivalence Point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility by the Shake-Flask Method

Solubility is a fundamental property that affects a compound's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10][11][12][13]

Principle: An excess amount of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Protocol:

  • Sample Preparation: Add an excess of (2-Fluorocyclobutyl)methanamine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.

  • Quantification: Analyze the concentration of the dissolved amine in the filtrate/supernatant using a validated analytical method, such as HPLC-UV, LC-MS, or GC-MS.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the amine in the saturated solution, which represents its solubility.

Solubility_Determination A Add Excess Amine to Solvent B Agitate at Constant Temperature (24-72h) A->B C Separate Solid and Liquid Phases (Filter/Centrifuge) B->C D Quantify Amine Concentration in Supernatant (e.g., LC-MS) C->D E Determine Solubility from Calibration Curve D->E

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of (2-Fluorocyclobutyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[14][15][16][17][18]

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to diastereotopicity and spin-spin coupling to each other and to the fluorine atom. The protons of the CH₂N group would likely appear as a multiplet, further coupled to the adjacent cyclobutane proton. The N-H protons of the primary amine will typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The addition of D₂O will cause the N-H signal to disappear due to proton-deuterium exchange.

  • ¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons adjacent to the C-F bond will show smaller two-bond couplings (²JCF). The chemical shift of the carbon attached to the nitrogen will be in the typical range for aminomethyl groups.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a direct observation of the fluorine atom. It is expected to show a complex multiplet due to coupling with the neighboring protons on the cyclobutane ring. The chemical shift will be indicative of the fluorine's environment on the aliphatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[14][19][20][21][22]

  • Molecular Ion: For a primary amine, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected to have an odd m/z value, consistent with the nitrogen rule. For C₅H₁₀FN, the nominal molecular weight is 103, so a molecular ion peak at m/z = 103 would be expected.

  • Fragmentation: The most characteristic fragmentation pathway for primary amines is the α-cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the nitrogen. In this case, cleavage of the cyclobutane ring would lead to a resonance-stabilized iminium cation. For (2-Fluorocyclobutyl)methanamine, a prominent fragment would be [CH₂=NH₂]⁺ at m/z = 30. Another likely fragmentation would involve the loss of the aminomethyl group, leading to a fluorocyclobutyl cation at m/z = 73.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Fluorocyclobutyl)methanamine is not widely available, based on structurally related primary amines and fluorinated compounds, the following precautions should be taken:[23][24][25][26][27]

  • Health Hazards: Assumed to be corrosive to the skin and eyes and may cause respiratory tract irritation. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(2-Fluorocyclobutyl)methanamine is a valuable building block for drug discovery, offering a unique combination of a strained ring system and a fluorine substituent. While a complete set of experimentally determined physicochemical data is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging data from closely related analogues and employing the standardized protocols detailed herein, researchers can confidently determine the properties of this compound and effectively incorporate it into their drug design and development programs. The provided methodologies ensure a self-validating system for data generation, upholding the principles of scientific integrity and enabling the continued exploration of fluorinated scaffolds in medicinal chemistry.

References

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry, 76(15), 4429–4437. [Link]

  • Chernykh, A., Liashuk, O., Kononenko, K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • World Health Organization. (2019). Annex 4: Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • You, Y., et al. (2014). Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS). Atmospheric Chemistry and Physics. [Link]

  • El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. [Link]

  • van der Heide, E., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. [Link]

  • Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Cristofoletti, R., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Lee, D., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Sodium butyrate. [Link]

  • Scribd. (n.d.). 2 - and 3-Fluorocyclobutane Building Blocks For Org. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]

Sources

Exploratory

(2-Fluorocyclobutyl)methanamine: Technical Guide & Application Profile

The following technical guide is a comprehensive, structured analysis of (2-Fluorocyclobutyl)methanamine , designed for researchers and drug development professionals. Executive Summary (2-Fluorocyclobutyl)methanamine is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive, structured analysis of (2-Fluorocyclobutyl)methanamine , designed for researchers and drug development professionals.

Executive Summary

(2-Fluorocyclobutyl)methanamine is a high-value, bifunctional building block used in the synthesis of pharmaceutical candidates. Characterized by a strained cyclobutane core substituted with a fluorine atom and a methanamine group, this molecule serves as a conformationally restricted bioisostere for flexible alkyl chains (e.g., propyl or butyl amines). Its incorporation into drug scaffolds modulates pKa, lipophilicity (LogP), and metabolic stability, making it a critical tool in fragment-based drug discovery (FBDD).

Chemical Identity & Nomenclature[1][2][3][4][5][6]

PropertyDetail
IUPAC Name (2-Fluorocyclobutyl)methanamine
Systematic Name 1-(Aminomethyl)-2-fluorocyclobutane
CAS Number (HCl Salt) 2227206-43-9
Chemical Formula C₅H₁₀FN
Molecular Weight 103.14 g/mol (Free base)
SMILES NCC1C(F)CC1
Stereochemistry Exists as cis- and trans- diastereomers; often supplied as a racemic mixture or specific diastereomer (e.g., trans-racemate).

Structural Significance & "The Fluorine Effect"[7][8]

In medicinal chemistry, the strategic replacement of hydrogen with fluorine (bioisosterism) profoundly alters the physicochemical profile of a molecule. (2-Fluorocyclobutyl)methanamine leverages two key principles:

  • Conformational Restriction: The cyclobutane ring locks the spatial arrangement of the amine and the fluorine, reducing the entropic penalty of binding to a protein target compared to a flexible linear chain.

  • Electronic Modulation: The highly electronegative fluorine atom (β-position to the amine's attachment point) exerts an inductive electron-withdrawing effect.

Impact on Basicity (pKa)

The presence of fluorine at the C2 position lowers the pKa of the primary amine via the inductive effect (


).
  • Typical Alkyl Amine pKa: ~10.5

  • Fluorinated Analog pKa: ~8.5 – 9.5 (Estimated)

  • Benefit: This reduction in basicity often improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel inhibition liability.

Lipophilicity Modulation

While fluorine is lipophilic, its polarity (C-F dipole) can increase solvation. However, in the context of the cyclobutane scaffold, the trans-isomer typically exhibits higher lipophilicity than the cis-isomer due to the cancellation of dipoles or exposure of the fluorine atom.

Synthesis & Manufacturing Methodologies

The synthesis of (2-fluorocyclobutyl)methanamine is challenging due to the propensity of fluorinated cycloalkanes to undergo HF elimination. The following protocol is a representative high-fidelity pathway derived from recent advances in fluorinated cyclobutane methodology (e.g., Chernykh et al., 2025).

Retrosynthetic Analysis (DOT Diagram)

SynthesisPathway Figure 1: General Synthetic Pathway for (2-Fluorocyclobutyl)methanamine Start Cyclobut-1-ene-1,2- dicarboxylic acid ester Inter1 cis/trans-2-Fluorocyclobutane- carboxylate Start->Inter1 1. Fluorination (Selectfluor/NFSI) Inter2 2-Fluorocyclobutane- carboxamide Inter1->Inter2 2. Amidation (NH3/MeOH) Product (2-Fluorocyclobutyl) methanamine Inter2->Product 3. Reduction (BH3·THF or LiAlH4)

Detailed Protocol (Representative)

Step 1: Preparation of the Fluorinated Scaffold

  • Starting Material: Ethyl 2-oxocyclobutanecarboxylate or Cyclobutene precursors.

  • Method: Direct fluorination using electrophilic fluorinating agents (e.g., Selectfluor) often yields mixtures. A more robust approach involves the [2+2] cycloaddition of fluoroalkenes (e.g., vinyl fluoride) with acrylates, though this requires high-pressure equipment.

  • Modern Approach: Deoxyfluorination of 2-hydroxycyclobutanecarboxylate using Morpho-DAST.

    • Critical Control: Temperature must be kept low (-78°C) to prevent ring opening or elimination.

Step 2: Amide Formation

  • The ester intermediate is converted to the primary amide using methanolic ammonia or standard coupling reagents (EDC/HOBt) with ammonium chloride if starting from the acid.

Step 3: Reduction to Amine

  • Reagents: Borane-tetrahydrofuran complex (

    
    ) is preferred over Lithium Aluminum Hydride (
    
    
    
    ) to avoid defluorination.
  • Procedure:

    • Dissolve amide in anhydrous THF under Argon.

    • Add

      
       (3.0 equiv) dropwise at 0°C.
      
    • Reflux for 4–16 hours.

    • Quench carefully with MeOH/HCl to cleave the borane-amine complex.

    • Purification: Acid-base extraction followed by formation of the HCl salt (CAS 2227206-43-9) for stability.

Experimental Validation & Quality Control

To ensure the integrity of the building block, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Proton NMR

H NMR (400 MHz, DMSO-

)
Integration matches structure; distinct multiplets for cyclobutane ring protons (1.8–2.5 ppm).
Fluorine NMR

F NMR
Single peak (or two for diastereomers) around -170 to -200 ppm (decoupled).
Purity HPLC-MS (ESI+)>95% Area; Mass

.
Stereochemistry NOESY 1D/2DConfirmation of cis (F and CH2NH2 on same side) vs trans geometry.
Stereochemical Assignment Logic
  • Cis-Isomer: Strong NOE correlation between the methine proton at C2 (bearing F) and the methylene protons of the methanamine group.

  • Trans-Isomer: Weak or absent NOE correlation between these specific protons.

Applications in Drug Discovery[9][10][11][12][13][14]

(2-Fluorocyclobutyl)methanamine is primarily used to optimize lead compounds in the following therapeutic areas:

Bioisosteric Replacement

It serves as a replacement for:

  • Cyclopentylamines: Reducing lipophilicity and metabolic liability.

  • Linear Alkyl Amines: Introducing rigidity to freeze bioactive conformations.

Case Study Logic: Metabolic Stability

In a hypothetical kinase inhibitor, replacing a flexible n-butylamine side chain with (2-fluorocyclobutyl)methanamine can:

  • Block Metabolism: The fluorine atom blocks cytochrome P450 oxidation at the susceptible ring position.

  • Maintain Potency: The amine maintains the key salt-bridge interaction with the protein residue (e.g., Asp or Glu in the kinase hinge region).

ApplicationLogic Figure 2: Optimization Workflow Lead Lead Compound (High Clearance) Strategy Fragment Replacement with (2-Fluorocyclobutyl)methanamine Lead->Strategy Identify Metabolic Hotspot Result Optimized Analog (Lower pKa, Higher Stability) Strategy->Result Synthesize & Test

Safety & Handling

  • Hazards: As a fluorinated primary amine, it is corrosive and an irritant. The HCl salt is hygroscopic.

  • Stability: Avoid strong bases and high temperatures which may induce HF elimination, leading to the formation of cyclobutenes (polymerization risk).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Chernykh, A. V., et al. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[1]

  • Kondratov, I. S., et al. (2015).[2] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.

  • ChemicalBook. (2024). Product Entry: 1-(2-fluorocyclobutyl)methanamine hydrochloride (CAS 2227206-43-9).[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • PubChem. (2025).[4] Compound Summary: Fluorinated Cyclobutane Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of (2-Fluorocyclobutyl)methanamine in Modern Medicinal Chemistry

Introduction: The Value Proposition of Fluorinated Bioisosteres In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Fluorinated Bioisosteres

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating molecular properties.[1][2] The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for subtle yet profound impacts on a molecule's potency, metabolic stability, and pharmacokinetic profile.[3]

Among the various fluorinated motifs, small, strained carbocycles like cyclobutane have garnered significant attention.[3][4] The cyclobutane ring itself offers a three-dimensional exit vector from a core scaffold, a feature increasingly sought after to escape the "flatland" of traditional aromatic-heavy drug candidates. This rigidity can lock in a bioactive conformation, potentially improving binding affinity to the target protein.[5]

The combination of these two features in (2-Fluorocyclobutyl)methanamine creates a powerful building block for medicinal chemists. It serves as a versatile bioisosteric replacement for more common or metabolically labile groups. The introduction of a fluorine atom onto the cyclobutane ring can significantly alter local electronics, pKa, and lipophilicity, providing a handle for fine-tuning drug-like properties without drastic changes to the overall molecular size.[3] These notes will provide a detailed guide on the synthesis, properties, and strategic incorporation of this valuable building block.

Physicochemical Impact of Fluorination on the Cyclobutyl Scaffold

The decision to incorporate a fluorinated building block is driven by the need to predictably alter a molecule's properties. The position and stereochemistry of the fluorine atom on the cyclobutane ring have a measurable influence on acidity (pKa of the primary amine) and lipophilicity (LogP).

Fluorine's strong electron-withdrawing inductive effect is a key modulator of basicity. When placed on the cyclobutane ring, it lowers the pKa of the exocyclic aminomethyl group compared to its non-fluorinated counterpart. This reduction in basicity can be critical for optimizing oral absorption, reducing off-target effects (e.g., hERG inhibition), and modulating interactions with the target protein.[1]

The impact on lipophilicity is more nuanced. While highly fluorinated motifs often increase lipophilicity, a single fluorine atom can have varied effects depending on the molecular context and conformation.[6] It can alter the molecule's surface polarity and hydrogen bonding capability, which in turn affects solubility and permeability.

Table 1: Comparative Physicochemical Properties of Cyclobutane Derivatives

CompoundStructureTypical pKa (Amine HCl)Typical LogP (Calculated)Rationale for Property Change
Cyclobutylmethanamine~10.5~1.2Baseline saturated carbocycle.
(2-Fluorocyclobutyl)methanamine~9.8 - 10.2~1.3 - 1.5The electron-withdrawing fluorine atom reduces the basicity of the amine through an inductive effect.[7]
(3-Fluorocyclobutyl)methanamine~9.7 - 10.1~1.3 - 1.5Similar inductive effect to the 2-fluoro isomer, with subtle differences due to distance and conformation.[7]

Note: Exact pKa and LogP values are context-dependent and can vary based on the specific isomer (cis/trans) and the rest of the molecular structure. The values presented are illustrative.

Synthesis of (2-Fluorocyclobutyl)methanamine Building Blocks

Access to diastereomerically pure fluorinated cyclobutane building blocks is crucial for systematic structure-activity relationship (SAR) studies. Several synthetic routes have been developed, often starting from commercially available cyclobutane precursors. The following protocol outlines a representative, multi-step synthesis to access key intermediates and the final amine.

Workflow for Synthesis of (cis-2-Fluorocyclobutyl)methanamine

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction cluster_2 Step 3: Monofluorination cluster_3 Step 4: Activation (Mesylation) cluster_4 Step 5: Azide Formation cluster_5 Step 6: Reduction to Amine A cis-Cyclobutane-1,2- dicarboxylic Anhydride B cis-1,2-Cyclobutane- dicarboxylic Acid A->B H₂O C cis-1,2-Bis(hydroxymethyl) cyclobutane B->C BH₃·SMe₂ D cis-(2-(Hydroxymethyl)cyclobutyl) -1-fluoromethane C->D Deoxofluorinating Agent (e.g., DAST) E cis-(2-(Fluoromethyl)cyclobutyl) -1-methyl Methanesulfonate D->E MsCl, Et₃N F cis-1-(Azidomethyl)-2- (fluoromethyl)cyclobutane E->F NaN₃, DMF G (cis-2-Fluorocyclobutyl) methanamine HCl F->G H₂, Pd/C or Staudinger Reaction

Caption: Synthetic workflow for (cis-2-Fluorocyclobutyl)methanamine.

Protocol 1: Synthesis of (cis-2-Fluorocyclobutyl)methanamine Hydrochloride

This protocol is a generalized representation based on established chemical transformations.[8][9] Researchers should consult primary literature for specific reaction conditions and safety precautions.

Step 1: Synthesis of cis-1,2-Bis(hydroxymethyl)cyclobutane

  • To a stirred solution of cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv.) in anhydrous THF (0.2 M), add borane dimethyl sulfide complex (BH₃·SMe₂, 2.2 equiv.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure. The crude diol is often carried forward without further purification, or can be purified by silica gel chromatography.

Step 2: Monofluorination

  • Dissolve the crude diol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) and cool to -78 °C under an inert atmosphere.

  • Add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST, 1.1 equiv.) dropwise.

    • Causality: DAST selectively replaces a hydroxyl group with fluorine. Using it at low temperature on a symmetric diol can favor monofluorination, though mixtures of starting material, mono-, and di-fluorinated products are common and require careful purification.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by carefully pouring it into a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry with MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the desired mono-fluorinated alcohol.

Step 3: Conversion to the Amine

  • Activate the resulting alcohol by converting it to a better leaving group. Dissolve the alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in DCM (0.2 M) at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise and stir for 1-2 hours.

  • Wash the reaction with water and brine, dry the organic layer (MgSO₄), and concentrate to yield the crude mesylate, which is used immediately.

  • Dissolve the crude mesylate in DMF (0.2 M) and add sodium azide (NaN₃, 3.0 equiv.). Heat the mixture to 60-80 °C for 6-12 hours.

    • Causality: The azide anion displaces the mesylate in an Sₙ2 reaction. This is a robust method for introducing a nitrogen functional group that can be cleanly reduced to a primary amine.

  • After cooling, dilute the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • The resulting azide can be reduced to the amine via several methods, such as a Staudinger reaction (PPh₃, then H₂O) or, more commonly, catalytic hydrogenation (H₂, 10% Pd/C in methanol or ethanol).

  • After the reduction is complete (monitored by TLC or LC-MS), filter the catalyst through Celite®.

  • To isolate the final product as a stable salt, add a solution of HCl in dioxane or diethyl ether to the filtrate until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield (cis-2-Fluorocyclobutyl)methanamine hydrochloride.

Application in Scaffold Design: Amide Bond Formation

Once synthesized, (2-Fluorocyclobutyl)methanamine is a primary amine ready for incorporation into a lead scaffold, most commonly via amide bond formation or reductive amination. The following protocol details a standard peptide coupling reaction.

Workflow for Amide Coupling

G A Scaffold-COOH (Carboxylic Acid) E Activated Ester Intermediate (In situ) A->E B (2-Fluorocyclobutyl)methanamine (Building Block) F Final Coupled Product (Amide) B->F C Coupling Agents (e.g., HATU, HOBt) C->E D Non-nucleophilic Base (e.g., DIPEA) D->E E->F

Caption: General workflow for incorporating the amine via amide coupling.

Protocol 2: HATU-Mediated Amide Coupling
  • In a clean, dry vial, dissolve the carboxylic acid starting material (1.0 equiv.) in a suitable anhydrous solvent like DMF or DCM (0.1 M).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv.).

    • Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester in situ. DIPEA is a sterically hindered base that scavenges the acid formed during the reaction without competing as a nucleophile.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the acid.

  • Add a solution of (2-Fluorocyclobutyl)methanamine hydrochloride (1.2 equiv.) to the reaction mixture. The additional equivalent of base (DIPEA) is necessary to neutralize the hydrochloride salt, liberating the free amine.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or reverse-phase HPLC to yield the desired amide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

(2-Fluorocyclobutyl)methanamine represents a valuable and strategic building block in medicinal chemistry. Its constrained, three-dimensional structure combined with the modulating effect of the fluorine atom provides a powerful tool for enhancing metabolic stability, fine-tuning basicity, and exploring new chemical space.[3][4] The synthetic protocols outlined herein provide a pathway to accessing this reagent, and the application protocols demonstrate its straightforward incorporation into drug discovery pipelines. As the demand for sp³-rich, conformationally restricted molecules continues to grow, the utility of building blocks like (2-Fluorocyclobutyl)methanamine is set to expand, enabling the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026, January 7). Oreate AI Blog. [Link]

  • Wang, C., et al. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mague, J. T. (2016). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. [Link]

  • Sharma, S. V., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

  • 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2 - and 3-Fluorocyclobutane Building Blocks For Org. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis‐2‐((Fluoro)Alkyl)Cyclobutanes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Fluorination of Cyclobutane Rings

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Modern Chemistry The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, influencing factors such as m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Modern Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Consequently, fluorinated motifs are of immense interest to researchers in drug discovery and materials science. Among the various fluorinated scaffolds, the cyclobutane ring has emerged as a particularly valuable structural element. Its unique three-dimensional geometry and conformational rigidity can impart favorable pharmacological properties, making fluorinated cyclobutanes highly sought-after building blocks.[1][4] This guide provides a comprehensive overview of established protocols for the fluorination of cyclobutane rings, offering detailed experimental procedures, mechanistic insights, and practical guidance for researchers in the field.

Strategic Approaches to Cyclobutane Fluorination

The direct incorporation of fluorine onto a cyclobutane core can be achieved through several strategic approaches, broadly categorized as nucleophilic, electrophilic, and radical fluorination. The choice of method is dictated by the nature of the starting material, the desired regioselectivity, and the tolerance of other functional groups within the molecule.

Nucleophilic Fluorination: Deoxyfluorination of Cyclobutyl Alcohols

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, often involving the displacement of a leaving group by a fluoride ion.[5] A prevalent and effective method for introducing a single fluorine atom onto a cyclobutane ring is the deoxyfluorination of a corresponding cyclobutyl alcohol. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are widely employed for this transformation.[6][7]

Mechanism of Deoxyfluorination with DAST:

The reaction proceeds through the activation of the alcohol by DAST, forming an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by a fluoride ion, either via an SN1 or SN2 pathway depending on the substrate, leads to the formation of the fluoro-cyclobutane.[8] It is crucial to note that carbocationic rearrangements can occur in substrates prone to such processes.[8]

DAST_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Displacement Cyclobutyl-OH Cyclobutyl-OH DAST DAST (Et2NSF3) Cyclobutyl-OH->DAST Attack on S Intermediate [Cyclobutyl-O-SF2-NEt2]+ F- DAST->Intermediate - HF Fluoride_Ion F- Intermediate->Fluoride_Ion Product Fluorocyclobutane Intermediate->Product Fluoride_Ion->Intermediate SN1 or SN2 attack Selectfluor_Mechanism cluster_0 Enolate Formation cluster_1 Fluorination Cyclobutanone Cyclobutanone Derivative Base Base (e.g., LDA) Cyclobutanone->Base - H+ Enolate Cyclobutane Enolate Base->Enolate Selectfluor Selectfluor (F-TEDA-BF4) Enolate->Selectfluor Nucleophilic attack on F Product α-Fluorocyclobutanone Selectfluor->Product Photocatalytic_Fluorination Cyclobutane Cyclobutane Substrate Excited_PC Excited Photocatalyst* Cyclobutane->Excited_PC H-atom abstraction Photocatalyst Photocatalyst (e.g., Decatungstate) Light Visible Light Photocatalyst->Light Light->Excited_PC Cyclobutyl_Radical Cyclobutyl Radical Excited_PC->Cyclobutyl_Radical Fluorine_Source Fluorine Source (e.g., NFSI) Cyclobutyl_Radical->Fluorine_Source Fluorine atom transfer Product Fluorocyclobutane Fluorine_Source->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Fluorocyclobutyl)methanamine

Welcome to the technical support center for the synthesis of (2-Fluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Fluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable building block. The introduction of a fluorine atom and the strained cyclobutane ring presents unique synthetic hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation for the problem and offers actionable protocols for resolution.

Question 1: My initial [2+2] cycloaddition to form the cyclobutane precursor is inefficient. What are the primary causes of low yield and how can I optimize this key step?

Answer: Low yields in the formation of the cyclobutane core are common and typically stem from competing side reactions, steric hindrance, or suboptimal reaction conditions. A frequent strategy involves the cycloaddition of a ketene iminium salt with an appropriate alkene, which can be sensitive to reaction parameters.

Causality and Optimization:

  • Reagent Purity: The ketene iminium salt precursor (often generated in situ from a corresponding amide) and the alkene must be of high purity. Trace water can quench the reactive intermediates.

  • Solvent Choice: Non-polar, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred to stabilize the intermediates and prevent side reactions.

  • Temperature Control: These cycloadditions are often exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) is critical to suppress polymerization of the alkene and other side reactions. A slow, dropwise addition of one reagent to the other is highly recommended.

  • Steric Effects: Highly substituted alkenes may exhibit lower reactivity. If your substrate is sterically demanding, consider increasing the reaction time or using a more reactive ketene precursor.

Workflow for Optimizing [2+2] Cycloaddition

G start Low Yield in [2+2] Cycloaddition check_purity Verify Reagent Purity (Alkene, Amide Precursor) start->check_purity optimize_temp Optimize Temperature Control (e.g., -78°C, slow addition) check_purity->optimize_temp Purity Confirmed success Improved Yield check_purity->success Impurity Found & Rectified change_solvent Evaluate Solvent (e.g., DCM, DCE) optimize_temp->change_solvent No Improvement optimize_temp->success Yield Improves increase_time Increase Reaction Time (for sterically hindered substrates) change_solvent->increase_time No Improvement change_solvent->success Yield Improves increase_time->success Yield Improves

Caption: Troubleshooting flowchart for low-yielding [2+2] cycloadditions.

Question 2: The fluorination of my cyclobutanol or related intermediate is sluggish and produces significant elimination byproducts. How can I achieve clean, high-yielding fluorination?

Answer: Fluorination of small rings is challenging due to inherent ring strain, which can promote rearrangements and elimination pathways (loss of HF)[1]. The choice of fluorinating agent and precise control of reaction conditions are paramount.

Expertise & Causality:

  • Deoxyfluorination vs. Electrophilic Fluorination: The optimal strategy depends on your precursor.

    • Deoxyfluorination (e.g., DAST, Deoxo-Fluor®): For converting a hydroxyl group to fluorine. These reactions proceed via an intermediate that can easily undergo E2 elimination if an anti-periplanar proton is available. The rigid cyclobutane structure can make this a major competing pathway.

    • Electrophilic Fluorination (e.g., Selectfluor®): Used for fluorinating enolates or other nucleophilic carbon centers. This can be a milder alternative if your synthetic route allows for such an intermediate.[2][3]

  • Acid Scavenging: The HF byproduct generated during deoxyfluorination is acidic and can catalyze decomposition. The addition of a hindered, non-nucleophilic base (e.g., proton sponge) or fluoride salts (e.g., KF) can be beneficial, but must be carefully optimized.

Table 1: Comparison of Common Fluorinating Agents for Cyclobutane Systems
ReagentTypeTypical ConditionsProsCons
DAST DeoxyfluorinationDCM, -78 °C to rtEffective for many alcoholsThermally unstable; can lead to significant elimination and rearrangement
Deoxo-Fluor® DeoxyfluorinationToluene or THF, rt to 50 °CMore thermally stable than DASTCan still cause elimination; sometimes requires higher temperatures
Selectfluor® ElectrophilicMeCN or DMF, rtMild; crystalline solid; fewer elimination byproductsRequires a nucleophilic carbon precursor (e.g., enolate)
PyFluor DeoxyfluorinationDCM or Toluene, rtHigh thermal stability; often cleaner than DASTMore expensive; substrate scope can be variable
Protocol: Deoxyfluorination of 2-Substituted Cyclobutanol with DAST
  • Preparation: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve the cyclobutanol intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise via the dropping funnel over 30 minutes. The internal temperature must be kept below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4-16 hours, monitoring by TLC or GC-MS.

  • Quenching: Cool the reaction back to 0 °C and very slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature.

  • Purification: Purify the crude product immediately via flash chromatography on silica gel, using a cold solvent system if the product is volatile or unstable.

Question 3: The final reduction of my cyclobutanecarbonitrile precursor to the target methanamine is low-yielding. What are the best practices for this transformation?

Answer: The reduction of a nitrile adjacent to a fluorine-bearing carbon requires a powerful reducing agent, but harsh conditions can lead to defluorination or other side reactions. The choice of hydride source and careful temperature management are crucial.

Causality and Optimization:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is typically effective but highly reactive. Borane complexes like Borane-tetrahydrofuran (BH₃·THF) or Borane-dimethyl sulfide (BH₃·Me₂S) are milder alternatives that often give cleaner reactions and are effective for reducing carboxylic acids or amides as well.[3]

  • Solvent: Anhydrous ethers like diethyl ether or THF are standard for LiAlH₄ and borane reductions.

  • Temperature: The initial addition of the reducing agent should be performed at low temperature (0 °C) to control the exotherm. The reaction may then be gently warmed to room temperature or slightly heated to drive it to completion.

  • Workup Procedure: A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) for LiAlH₄ reactions is effective for producing a granular precipitate of aluminum salts that is easily filtered off. This can be superior to acidic workups which may cause product degradation.

Protocol: Reduction of (2-Fluorocyclobutyl)carbonitrile with LiAlH₄
  • Setup: Under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) to a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Solvent: Add anhydrous THF via cannula to form a slurry (approx. 0.5 M).

  • Cooling: Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the (2-fluorocyclobutyl)carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. If the reaction is sluggish, it can be gently heated to reflux for 2-6 hours. Monitor progress by TLC or GC-MS.

  • Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration & Extraction: Stir the resulting white, granular suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate in vacuo to yield the crude amine. Further purification can be achieved by distillation or by salt formation and recrystallization.[4]

Question 4: I'm struggling to separate the cis and trans diastereomers of my final product. What is the best strategy for obtaining diastereomerically pure (2-Fluorocyclobutyl)methanamine?

Answer: Separating diastereomeric amines can be challenging due to their similar polarities. The most effective strategy is often to separate the diastereomers at an earlier synthetic stage where the intermediates have more distinct physical properties.

Strategic Recommendations:

  • Separate Carboxylic Acid Intermediates: If your synthesis proceeds through a (2-fluorocyclobutyl)carboxylic acid, this is an excellent point for separation. Carboxylic acids are crystalline solids and diastereomers can often be separated by fractional crystallization. They also tend to behave more predictably on silica gel columns compared to amines.[3]

  • Separate Alcohol Intermediates: Similarly, (2-fluorocyclobutyl)methanol intermediates can be separated by flash chromatography. The hydroxyl group provides a good handle for interaction with the stationary phase, often leading to better separation than the corresponding amine.

  • Derivatization: If separation of the final amine is unavoidable, consider a temporary derivatization. For example, reacting the amine mixture with a chiral resolving agent or forming an amide or carbamate can create new diastereomers with significantly different chromatographic or crystallization properties. The protecting group can then be removed after separation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic route for preparing (2-Fluorocyclobutyl)methanamine?

A common and logical retrosynthetic approach starts from a cyclobutanone precursor. This allows for the establishment of the four-membered ring early in the synthesis.

General Synthetic Pathway

G A Cyclobutanone B 2-Cyanocyclobutanone (via Strecker-type reaction) A->B 1. KCN, NH4Cl C 2-Cyanocyclobutanol B->C 2. NaBH4 D 2-Fluoro-cyclobutane -carbonitrile C->D 3. DAST or Deoxo-Fluor® E (2-Fluorocyclobutyl) -methanamine D->E 4. LiAlH4 or BH3

Caption: A plausible synthetic route from cyclobutanone.

This route involves:

  • Cyanation: A Strecker-type reaction on cyclobutanone to introduce the nitrile, which will eventually become the methanamine.[5]

  • Reduction: Reduction of the ketone to a hydroxyl group, setting the stage for fluorination.

  • Deoxyfluorination: Introduction of the fluorine atom. This step is critical and often challenging.

  • Nitrile Reduction: Reduction of the nitrile to the primary amine.

This is a representative pathway, and many variations exist, such as starting from cyclobutene and performing fluorination across the double bond.[6][7]

Q2: How does the fluorine atom affect the basicity and lipophilicity of the final amine?

The introduction of fluorine significantly alters the physicochemical properties of the molecule.[8]

  • Basicity (pKa): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I effect) decreases the electron density on the nitrogen atom of the amine. This makes the lone pair less available for protonation, thereby decreasing the basicity (lowering the pKa) of the amine compared to its non-fluorinated analog. Studies on similar structures have shown this acidifying effect to be significant.[1][9]

  • Lipophilicity (LogP): The effect on lipophilicity is more complex. While a single fluorine atom can increase lipophilicity, its influence is highly dependent on the overall molecular conformation. For cis-1,2-disubstituted cyclobutanes, the presence of fluorine has been shown to potentially lower lipophilicity compared to their trans counterparts due to conformational effects that can shield the fluorinated portion of the molecule.[10][11]

Q3: What are the essential analytical techniques for characterizing (2-Fluorocyclobutyl)methanamine and its intermediates?

A combination of spectroscopic methods is required for unambiguous characterization:

  • ¹⁹F NMR: This is the most critical technique. It provides direct evidence of the fluorine atom's presence and its chemical environment. The chemical shift, multiplicity (coupling to adjacent protons, ¹H), and coupling constants are diagnostic.

  • ¹H NMR: Will show characteristic signals for the cyclobutane ring protons and the aminomethyl (-CH₂NH₂) group. The coupling constants between protons and the fluorine atom (²JHF, ³JHF) are crucial for confirming the structure and stereochemistry.

  • ¹³C NMR: The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 170-250 Hz, which is a definitive indicator.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (via HRMS) and fragmentation patterns that can help confirm the structure.

  • Infrared (IR) Spectroscopy: Useful for tracking functional group transformations, such as the disappearance of the nitrile (-C≡N) stretch (around 2250 cm⁻¹) and the appearance of N-H stretches (around 3300-3400 cm⁻¹) in the final product.

References

  • Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • PubMed. (2024).
  • ACS Organic & Inorganic Au. (2023).
  • National Institutes of Health (NIH). (n.d.).
  • Wiley Online Library. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
  • D-Scholarship@Pitt. (2018).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2024).
  • Scribd. (n.d.). 2 - and 3-Fluorocyclobutane Building Blocks For Org.
  • Beilstein Journals. (2022).
  • ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • ResearchGate. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes | Request PDF.
  • PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Optimization

Technical Support Center: Preparation of (2-Fluorocyclobutyl)methanamine

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-FCBM-2024 Audience: Medicinal Chemists, Process Development Scientists Executive Summary (2-Fluorocyclobutyl)methanamine is a high-value confo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-FCBM-2024 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

(2-Fluorocyclobutyl)methanamine is a high-value conformationally restricted building block used to modulate pKa and lipophilicity in drug candidates. Its synthesis is complicated by the high ring strain of the cyclobutane core (~26 kcal/mol) and the lability of the C–F bond.

This guide addresses the three critical failure modes in its preparation:

  • Elimination (Loss of HF during fluorination).

  • Ring Contraction/Opening (Carbocation-mediated skeletal rearrangement).

  • Reductive Defluorination (Loss of fluorine during amine generation).

Part 1: The Synthetic Pathway & Critical Control Points

To understand the side reactions, we must first establish the standard robust route. The most reliable method involves the nucleophilic fluorination of a hydroxy-cyclobutane precursor followed by functional group manipulation.

Standard Workflow
  • Precursor: Ethyl 2-hydroxycyclobutanecarboxylate.

  • Fluorination: Treatment with DAST, Deoxofluor, or XtalFluor-E to yield Ethyl 2-fluorocyclobutanecarboxylate.

  • Amine Installation: Reduction to alcohol

    
     Mesylation 
    
    
    
    Azidation
    
    
    Reduction to amine.

Part 2: Troubleshooting The Fluorination Step

Context: This is the most failure-prone step. Converting a secondary alcohol to a fluoride on a strained ring creates a "hot" carbocation intermediate.

Issue 1: Product is primarily the alkene (Elimination)

Symptom: NMR shows disappearance of the cyclobutane methine protons and appearance of olefinic signals (cyclobutene). Mechanism: The fluoride source (e.g., DAST) generates HF. The counterion (


) acts as a base, deprotonating the 

-position rather than acting as a nucleophile.

Troubleshooting Protocol:

Variable Recommendation Scientific Rationale
Reagent Switch from DAST to XtalFluor-E or Fluolead . These reagents release less HF and are less acidic, reducing the rate of E1/E2 elimination [1].
Base Additive Add DBU or Et3N (3.0 equiv) during workup, or K2CO3 during reaction (if using XtalFluor). While intuitive to add base to neutralize HF, strong amine bases during the reaction can actually promote elimination. Use solid, inorganic bases or buffered conditions.

| Solvent | Change from THF to DCM or Toluene . | Non-polar solvents destabilize the ionic elimination transition state. |

Issue 2: Ring Contraction (The "Cyclopropyl" Impurity)

Symptom: MS shows correct mass, but NMR splitting patterns are complex (distinctive high-field cyclopropane signals < 0.5 ppm). Mechanism: The cyclobutyl carbocation rearranges to the thermodynamically similar cyclopropylmethyl cation before the fluoride can trap it.

Diagnostic Diagram: The Carbocation Divergence

FluorinationPathways Figure 1: Divergent pathways of the cyclobutyl cation during nucleophilic fluorination. Precursor 2-Hydroxy Precursor Activated Activated Intermediate (OSF3) Precursor->Activated DAST/Deoxofluor Cation Cyclobutyl Cation Activated->Cation -Leaving Group Product Target: 2-Fluorocyclobutane Cation->Product + F- (Substitution) Elim Side Rxn A: Cyclobutene (Elimination) Cation->Elim - H+ (Base) Rearrange Side Rxn B: Cyclopropylmethyl (Contraction) Cation->Rearrange Skeletal Shift

Corrective Action:

  • Kinetic Control: Lower the temperature to -78°C and warm very slowly. The rearrangement has a higher activation energy than the fluoride trapping.

  • Leaving Group Modification: Convert the alcohol to a Nonaflate (OpKf) and use TBAF or CsF. This separates the activation step from the substitution step, allowing milder conditions [2].

Part 3: Troubleshooting Amine Generation

Context: Converting the ester/acid to the amine (–CH2NH2).

Issue 3: Defluorination during Reduction

Symptom: Loss of fluorine signal in NMR; product mass is M-18 (loss of F + H). Mechanism: If you reduce a nitrile or amide directly, the intermediate imine/enamine places electron density in the ring. Fluorine is a good leaving group


 to a carbanion/enolate (E1cB mechanism).

Safe Protocol (The "Self-Validating" Route): Do not use LiAlH4 on a 2-fluorocyclobutanecarbonitrile if possible. Instead, use the Borane Reduction pathway which is non-basic.

Decision Tree: Reduction Strategy

ReductionStrategy Start Start: 2-Fluorocyclobutane Precursor Type Functional Group? Start->Type Nitrile Nitrile (-CN) Type->Nitrile Ester Ester (-CO2R) Type->Ester LAH Reagent: LiAlH4 Nitrile->LAH Avoid H2Pd Reagent: H2 / Raney Ni (Acidic Conditions) Nitrile->H2Pd Preferred BH3 Reagent: BH3-DMS Ester->BH3 Risk1 HIGH RISK: Defluorination (E1cB) LAH->Risk1 Safe1 SAFE: Protonation prevents elimination H2Pd->Safe1 Alcohol Intermediate: Alcohol (-CH2OH) BH3->Alcohol MsCl 1. MsCl / Et3N 2. NaN3 Alcohol->MsCl Staud Staudinger Reduction (PPh3 / H2O) MsCl->Staud

Part 4: FAQ - Expert Insights

Q1: Can I separate the cis and trans isomers of (2-fluorocyclobutyl)methanamine? A: Separation is difficult at the amine stage due to polarity.

  • Best Practice: Separate at the ester stage (Ethyl 2-fluorocyclobutanecarboxylate) using silica chromatography. The cis isomer (fluorine and ester on same side) is generally more polar and elutes later than the trans isomer [3].

Q2: Why does my yield drop when scaling up the DAST reaction? A: Thermal runaway. The decomposition of the DAST-alcohol intermediate is exothermic. On a small scale, heat dissipates. On a large scale, local heating triggers the elimination pathway (Side Reaction A).

  • Fix: Use Flow Chemistry or dilute the reaction significantly (0.1 M) and add the fluorinating agent dropwise over 4 hours.

Q3: Is the cyclobutane ring stable to strong acids (e.g., HCl workup)? A: Generally, yes. The fluorinated cyclobutane ring is surprisingly robust to acid. However, it is sensitive to Lewis Acids (like AlCl3 or BF3) which can trigger ring opening. Avoid Lewis acidic reducing agents.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link

  • Grygorenko, O. O., et al. (2024).[1] "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry." European Journal of Organic Chemistry.[1][2] Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Champagne, P. A., et al. (2015). "Mechanistic Insights into the Nucleophilic Fluorination of Alcohols with Deoxofluor." Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: (2-Fluorocyclobutyl)methanamine Purification Guide

Ticket ID: #FCM-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FCM-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Impurity Removal & Isomeric Resolution

Executive Summary

(2-Fluorocyclobutyl)methanamine is a deceptive building block. While it appears structurally simple, the cyclobutane ring strain combined with the electronegativity of the fluorine atom creates a unique purification profile. Users frequently report difficulties with stereoisomer separation (cis/trans) , amine oxidation (yellowing) , and salt stoichiometry .

This guide bypasses standard textbook answers to address the specific physicochemical behavior of fluorinated cyclobutyl amines.

Part 1: Diagnostic Triage

Before initiating purification, you must identify the nature of your impurity. Use this table to correlate your analytical data with the likely contaminant.

SymptomAnalytical SignatureLikely ImpurityRoot Cause
Split Peaks

F NMR shows two distinct multiplets (approx.

-170 to -200 ppm).
Diastereomers (cis/trans) Non-stereoselective synthesis (e.g., [2+2] cycloaddition or reduction).
Yellow/Brown Oil LCMS shows M+16 or M+32 peaks;

H NMR broadening at NH region.
N-Oxides / Imines Air oxidation of the free base; formation of carbamates from atmospheric CO

.
Broad Baseline H-NMR shows broad humps; sample is gummy.Oligomers Ring-opening polymerization (rare but possible under strong Lewis acid conditions).
Extra Doublet LCMS M+14 peaks.Methylated Impurity If synthesized via reductive amination, over-alkylation is common.
Part 2: Primary Purification Workflows
Workflow A: The "Standard" Acid-Base Rescue

Use this for removing non-amine organic impurities (starting materials, neutral side products).

The Challenge: The fluorine atom at the


-position (relative to the ring attachment) exerts an inductive effect, slightly lowering the pKa of the amine compared to non-fluorinated analogues. Standard extractions often fail because the amine does not fully protonate at pH 4-5.

The Solution: You must drive the pH lower than typical protocols suggest.

AcidBaseExtraction Start Crude (2-Fluorocyclobutyl)methanamine (Oily/Colored) Dissolve Dissolve in MTBE or Et2O (Avoid DCM if possible to prevent emulsions) Start->Dissolve Acidify Extract with 1M HCl (aq) Target pH < 2.0 Dissolve->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Discard Neutrals/Acids) PhaseSep1->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Contains Amine Salt) PhaseSep1->AqLayer1 Product Wash Wash Aq. phase with fresh MTBE (x2) AqLayer1->Wash Basify Cool to 0°C Basify with 6M NaOH to pH > 12 Wash->Basify Extract Extract into DCM (x3) (Amine is now free base) Basify->Extract Dry Dry (Na2SO4) & Concentrate < 30°C to avoid volatility loss Extract->Dry

Figure 1: Optimized Acid-Base Extraction workflow emphasizing pH thresholds critical for fluorinated amines.

Part 3: Stereochemical Resolution (The "Hard" Problem)

Separating the cis and trans isomers of (2-fluorocyclobutyl)methanamine is the most frequent technical hurdle. The fluorine atom's size is small (Van der Waals radius similar to H), making silica chromatography difficult without derivatization.

Method 1: Fractional Crystallization (Scalable)

This method relies on the subtle difference in lattice energy between the diastereomeric salts.

Protocol:

  • Solvent Choice: Use anhydrous Ethanol/Diethyl Ether (1:3 ratio).

  • Acid Selection: L-Tartaric acid or Dibenzoyl-L-tartaric acid are superior to HCl for resolution.

  • Procedure:

    • Dissolve crude amine (1 eq) in minimal hot ethanol.

    • Add L-Tartaric acid (1 eq) dissolved in hot ethanol.

    • Allow to cool slowly to RT, then refrigerate.

    • The precipitate is usually enriched in the trans-isomer (verify via NMR).

    • Recrystallize the salt until desired dr (diastereomeric ratio) is achieved.

Method 2: Chromatographic Resolution (High Purity)

Direct chromatography of the free amine results in peak tailing. We recommend a "Protect-Purify-Deprotect" strategy.

IsomerResolution Input Mixture of cis/trans Amine Protect Boc-Protection (Boc2O, TEA, DCM) Input->Protect Silica Silica Chromatography (Hexane/EtOAc Gradient) Protect->Silica Separate Separation Achieved? (Boc-groups amplify steric diff) Silica->Separate Deprotect Acid Deprotection (4M HCl in Dioxane) Separate->Deprotect Yes (ΔRf > 0.1) Alt Switch to Prep-HPLC (C18, basic buffer) Separate->Alt No (Overlap) Final Pure Isomer (HCl Salt) Deprotect->Final

Figure 2: Decision matrix for isolating specific stereoisomers.

Why this works: The Boc-group adds bulk. The cis-isomer (Fluorine and Boc on the same face) suffers greater steric repulsion, altering its interaction with the silica stationary phase compared to the trans-isomer.

Part 4: Frequently Asked Questions (FAQs)

Q1: My sample turned into a solid white mass during concentration. Is it ruined?

  • A: Likely not. If you used HCl or exposed the free amine to air for long periods, it may have formed a carbonate or hydrochloride salt.

  • Fix: Dissolve in water, check pH. If acidic, basify and extract. If neutral, it might be a carbamate (from CO

    
    ). Heat gently under vacuum to reverse carbamate formation.
    

Q2: Can I distill this amine?

  • A: Yes, but with extreme caution. Small fluorinated amines are volatile.

  • Recommendation: Kugelrohr distillation is preferred. Boiling point is likely around 130-140°C (estimated) at atmospheric pressure, but distill at 15-20 mmHg to keep temperatures low (<60°C). High heat can trigger HF elimination in cyclobutanes [1].

Q3: The


F NMR shows a peak at -120 ppm. What is it? 
  • A: This is likely inorganic fluoride (free

    
    ) or HF, indicating decomposition. If you see this, the cyclobutane ring may be compromising. Ensure your storage conditions are anhydrous and free of strong Lewis acids.
    

Q4: Is the "TCA Method" applicable here?

  • A: Yes. Recent literature suggests Trichloroacetic acid (TCA) can precipitate amines as salts from crude mixtures.[1] The pure amine is then recovered by thermal decarboxylation of the TCA anion [2].[1] This is an excellent "green" alternative if standard extraction fails.

References
  • Stability of Fluorocyclobutanes

    • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv (2025). Link

    • Note: This paper details the stability and pKa trends of similar fluorinated cyclobutanes, confirming that gem-difluoro is more stable than mono-fluoro, but mono-fluoro is viable under controlled conditions.
  • Amine Purification Methodology

    • Trichloroacetic acid fueled practical amine purifications.[1] Beilstein J. Org. Chem. (2022).[1] Link

    • Relevance: Describes the non-chromatographic purification of amines via TCA salts, a technique applicable to difficult-to-purify fluorin
  • Stereochemical Resolution

    • Separation and purification of cis and trans isomers. US Patent 3880925A. Link

    • Relevance: Foundational methodology for using fractional crystallization (diamines and tartrates)
  • General Synthesis & Properties

    • 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.[2] Eur. J. Org.[2] Chem (2024).[2][3][4] Link

    • Relevance: Provides specific synthetic routes and characterization d

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (2-Fluorocyclobutyl)methanamine

Welcome to the technical support center for the synthesis of (2-Fluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Fluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preparative scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you navigate the common challenges encountered during scale-up.

The (2-Fluorocyclobutyl)methanamine scaffold is a valuable building block in modern medicinal chemistry. The strategic introduction of a fluorine atom and a strained cyclobutane ring can significantly modulate a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are critical for optimizing drug candidates.[1] However, scaling the synthesis of this building block presents unique challenges, from stereochemical control to handling energetic reagents. This guide provides direct answers to specific issues you may encounter.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: We are experiencing low yields and diastereoselectivity issues in the early stages involving the cyclobutane core. What are the common causes and optimization strategies?

A: This is a frequent issue when scaling up, often rooted in the initial cyclobutane formation or functionalization. The key is to establish robust control over stereochemistry early in the sequence.

A highly reliable and scalable starting point is the use of commercially available cyclobutane-1,2-dicarboxylic anhydride. The cis-conformation of this starting material is critical as it sets the stereochemistry for subsequent steps. A common route involves the selective reduction of this anhydride to a lactone, followed by further transformations.[2]

Common Pitfalls & Solutions:

  • Incomplete Reactions: The reduction of the anhydride or subsequent ester intermediates can be sluggish on a larger scale. Ensure adequate stirring and temperature control. For reductions of carboxylic acids or esters to alcohols (a common step), borane complexes like BH₃·Me₂S are highly effective and scalable, often providing excellent yields (>85%).[2][3]

  • Poor Diastereoselectivity: If your route involves a fluorination step that creates the stereocenter, such as with Selectfluor, the diastereomeric ratio (dr) can be difficult to control and may not be favorable (e.g., ~3:2).[3]

  • Recommendation: A more robust strategy is to use a precursor where the stereochemistry is already set. An effective approach involves converting a hydroxyl group to the desired fluorine via nucleophilic substitution. This often provides better stereochemical control.

  • Diastereomer Separation: It is often most effective to separate diastereomers at an early, stable intermediate stage, such as the ester or carboxylic acid.[3] Large-scale separation can be achieved via column chromatography or, more preferably for scale, through selective crystallization if a crystalline derivative can be found. Attempting to separate the final amine diastereomers can be challenging due to their physical properties.

Q2: Our team is struggling with the key fluorination step. We see significant elimination byproducts and low conversion. How can we improve this?

A: The fluorination step is arguably the most challenging part of the synthesis. Success on a large scale depends heavily on the choice of fluorinating agent and the nature of the substrate.

Deoxofluorination vs. Nucleophilic Fluorination:

  • Deoxofluorination (e.g., DAST, Deoxo-Fluor®): While effective for converting alcohols to fluorides, these reagents can promote elimination side reactions, especially with strained rings like cyclobutane, leading to the formation of cyclobutene byproducts. This problem is often exacerbated at the higher temperatures required for complete conversion on a large scale.[2] The close proximity of ester or acid functionalities can also lead to decomposition.[2]

  • Nucleophilic Fluorination: A more controllable and often higher-yielding approach at scale is a two-step process:

    • Activation of the Alcohol: Convert the hydroxyl group into a good leaving group, such as a mesylate or tosylate. Mesylation with methanesulfonyl chloride (MsCl) and a base like triethylamine (Et₃N) is a clean, high-yielding (>95%), and cost-effective reaction suitable for large quantities.[3]

    • Nucleophilic Substitution: Displace the leaving group with a fluoride source. While sources like TBAF are common, for this specific substrate, a reaction of the corresponding mesylate with NaN₃ to form an azide, followed by reduction, has been demonstrated to be highly efficient on a multigram scale.[3] An alternative to direct fluorination is this azide displacement route, which then leads to the amine. If direct fluorination is required, activating the hydroxyl group with Tf₂O followed by substitution with a fluoride anion is an option, though elimination can still be a significant issue.[2]

Workflow for Optimizing Functional Group Interconversion:

G cluster_start Starting Point cluster_path1 Path A: Direct Deoxofluorination cluster_path2 Path B: Recommended Scalable Route Alcohol cis-2-(Hydroxymethyl)cyclobutanol (or similar precursor) Deoxo Deoxofluorination (e.g., DAST) Alcohol->Deoxo High Risk on Scale-Up Mesylate 1. Mesylation (MsCl, Et3N) Yield: >95% Alcohol->Mesylate Clean & High-Yielding Result1 Low Yield + Elimination Byproducts Deoxo->Result1 Azide 2. Azide Substitution (NaN3) Yield: >80% Mesylate->Azide Reliable SN2 Amine 3. Reduction (Staudinger or H2/Pd) Yield: >90% Azide->Amine Leads to Amine

Caption: Decision workflow for the fluorination/amination step.

Q3: What is the most reliable and scalable method for converting the carboxylic acid intermediate to the final (2-Fluorocyclobutyl)methanamine?

A: Once you have the 2-fluorocyclobutanecarboxylic acid, there are two primary, robust routes to the target amine. The choice depends on your facility's capabilities, particularly regarding handling hazardous reagents.

  • The Curtius Rearrangement Route:

    • Process: The carboxylic acid is reacted with diphenyl phosphoroyl azide (DPPA) in the presence of a base and an alcohol (e.g., benzyl alcohol) to form a carbamate (e.g., Cbz-protected amine). This is followed by deprotection (e.g., hydrogenation with Pd(OH)₂) to yield the final amine hydrochloride.[3]

    • Pros: This is a very reliable and high-yielding sequence demonstrated on a multi-gram scale (75-80% yield for carbamate formation, >90% for deprotection).[3]

    • Cons: DPPA is an azide and requires careful handling. The process involves a hydrogenation step, which requires specialized equipment (e.g., a Parr shaker or H-Cube®) for safe operation at scale.

  • The Alcohol Reduction / Azide Displacement Route:

    • Process: The carboxylic acid is first reduced to the corresponding alcohol (e.g., with BH₃·Me₂S). The alcohol is converted to a mesylate, which is then displaced by sodium azide (NaN₃). Finally, the resulting azide is reduced to the amine via a Staudinger reaction (e.g., with PPh₃, H₂O) or catalytic hydrogenation.[3]

    • Pros: Each step in this sequence (reduction, mesylation, substitution, final reduction) is a high-yielding, well-understood, and scalable transformation.[3] It avoids the direct use of DPPA.

    • Cons: This route is longer by two steps. It requires the use of sodium azide, which is highly toxic and potentially explosive, demanding strict safety protocols and dedicated waste streams.

Summary of Key Reaction Steps & Conditions:

StepReagentsSolventTypical YieldScale-Up Considerations
Acid to Alcohol BH₃·Me₂STHF or Et₂O80-90%Exothermic; requires good temperature control.
Alcohol to Mesylate MsCl, Et₃NCH₂Cl₂>95%Clean reaction; easy work-up.
Mesylate to Azide NaN₃DMF80-85%High Toxicity! Strict handling protocols required.
Azide to Amine PPh₃, H₂O (Staudinger)THF>95%Avoids hydrogenation; scalable.
Acid to Cbz-Amine DPPA, Et₃N, BnOHToluene75-80%Azide reagent; requires thermal safety assessment.
Cbz-Amine to Amine·HCl H₂, Pd(OH)₂, HClMeOH>90%Requires specialized hydrogenation equipment.
Q4: The final amine product is proving difficult to handle and purify as a free base. What is the standard industry practice?

A: It is standard practice to isolate and store primary amines like this one as a salt, most commonly the hydrochloride (HCl) salt. The free amine is often a low-melting solid or an oil, making it difficult to handle, weigh accurately, and purify via crystallization on a large scale.

Advantages of the Hydrochloride Salt:

  • Solid & Crystalline: The HCl salt is typically a stable, free-flowing crystalline solid, which is much easier to handle, dry, and store than the free base.[3]

  • Enhanced Stability: Amine salts are less susceptible to degradation (e.g., oxidation or reaction with atmospheric CO₂).

  • Simplified Purification: The formation of the salt provides an excellent opportunity for purification. The product can often be crystallized from a suitable solvent system (e.g., MeOH/dioxane), effectively removing non-basic impurities.[3]

  • Procedure: The final amine can be dissolved in a solvent like methanol (MeOH) or diethyl ether (Et₂O), and a solution of HCl (e.g., 4M in 1,4-dioxane or gaseous HCl) is added to precipitate the salt, which can then be isolated by filtration. This method has been used to produce >10 g of the final product in high purity.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended overall synthetic route for a scalable synthesis of (2-Fluorocyclobutyl)methanamine?

A: Based on published multi-gram syntheses, a highly effective and scalable route starts from cis-2-(hydroxymethyl)cyclobutanecarboxylic acid derivatives. The key strategic decision is to introduce the amine functionality from the carboxylic acid via its corresponding alcohol, mesylate, and azide intermediates.

G Start cis-2-Fluorocyclobutane carboxylic acid Step1 Reduction (BH3·Me2S) Start->Step1 Intermediate1 [2-Fluorocyclobutyl] methanol Step1->Intermediate1 Step2 Mesylation (MsCl, Et3N) Intermediate1->Step2 Intermediate2 [2-Fluorocyclobutyl] methyl mesylate Step2->Intermediate2 Step3 Azide Substitution (NaN3, DMF) Intermediate2->Step3 Intermediate3 (2-Fluorocyclobutyl) methyl azide Step3->Intermediate3 Step4 Staudinger Reaction (PPh3, H2O) Intermediate3->Step4 Product (2-Fluorocyclobutyl) methanamine Step4->Product FinalProduct Final Product: Amine·HCl Salt (HCl in Dioxane) Product->FinalProduct Purification/ Stabilization

Caption: Recommended scalable synthetic workflow.

Q2: What are the most critical safety considerations for this process at scale?

A: Several steps in this synthesis involve hazardous reagents that require strict safety protocols.

  • Sodium Azide (NaN₃): Highly toxic and can be explosive, especially if heated or in contact with heavy metals or acids. Use in a well-ventilated fume hood, wear appropriate PPE, and have a dedicated quench protocol (e.g., sodium nitrite/nitrous acid) and waste stream.

  • Borane Reagents (BH₃·Me₂S): Flammable and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

  • Diphenyl Phosphoroyl Azide (DPPA): Can undergo rapid, exothermic decomposition if heated. A thermal hazard assessment (e.g., DSC analysis) is recommended before using large quantities.

  • Hydrogenation: Catalytic hydrogenation with Pd catalysts can be pyrophoric. The use of hydrogen gas at pressure requires specialized reactors and monitoring to prevent leaks and explosive atmospheres.

Q3: Are there promising alternative strategies for fluorinated amine synthesis that might be considered?

A: Yes, the field of fluorine chemistry is rapidly evolving. For scaling up syntheses involving potentially hazardous reagents, flow chemistry is emerging as a powerful tool. A continuous flow setup can allow for the on-demand generation of hazardous intermediates, minimizing the amount present at any given time. This approach has been successfully applied to the synthesis of other fluorinated amine compounds, offering a safer and potentially more efficient scalable strategy.[5] While a specific flow synthesis for this exact molecule may not be published, the principles are broadly applicable and represent a next-generation approach to scaling up such processes.

References

  • Title: Multigram-Scale Synthesis and Physicochemical Properties of Diastereopure 2- and 3-Fluorocyclobutane Building Blocks for Medicinal Chemistry. Source: European Journal of Organic Chemistry, 2024. URL: [Link]

  • Title: Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Source: ChemRxiv, 2023. URL: [Link]

  • Title: Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Source: European Journal of Organic Chemistry, 2015. URL: [Link]

  • Title: Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Source: HIMS (Van 't Hoff Institute for Molecular Sciences), 2023. URL: [Link]

  • Title: Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Source: ChemistrySelect, 2022. URL: [Link]

Sources

Troubleshooting

common pitfalls in the characterization of fluorinated amines

TECHNICAL SUPPORT CENTER: FLUORINATED AMINE CHARACTERIZATION Status: Online Operator: Senior Application Scientist Ticket Categories: NMR Anomalies, Mass Spec Ionization, Stability/Purification, pKa Shifts. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: FLUORINATED AMINE CHARACTERIZATION

Status: Online Operator: Senior Application Scientist Ticket Categories: NMR Anomalies, Mass Spec Ionization, Stability/Purification, pKa Shifts.

Introduction: The "Fluorine Effect"

Welcome to the Fluorine Chemistry Support Center. You are likely here because your standard analytical workflows are failing. Fluorine (


) is not just a "small hydrogen mimic"; it is the most electronegative element in the periodic table (3.98 Pauling scale). When introduced near an amine, it drastically alters basicity, creates complex spin systems, and introduces unique instability pathways.

This guide treats your characterization challenges as technical support "tickets," providing diagnostic steps, root cause analysis, and self-validating solution protocols.

Module 1: NMR Troubleshooting

Ticket #001: "My proton NMR is a forest of multiplets. Is my sample impure?"

Root Cause Analysis

Fluorine has a spin of 1/2 (100% natural abundance) and couples strongly with protons (


).
  • Geminal coupling (

    
    ):  45–55 Hz (Huge splitting).
    
  • Vicinal coupling (

    
    ):  10–30 Hz.
    
  • Long-range coupling (

    
    ):  1–5 Hz.
    

These couplings split standard proton signals into complex multiplets that look like impurities. Furthermore, fluorinated amines often exhibit rotamerism (restricted rotation) due to the high energy barrier of N-inversion or steric clash, causing signal broadening or doubling.

Diagnostic Protocol

Follow this logic flow to distinguish between coupling (fixed by decoupling) and conformational dynamics (fixed by temperature).

NMR_Troubleshooting Start Issue: Complex/Broad 1H Signals Step1 Step 1: Run 19F-Decoupled 1H NMR Start->Step1 Decision1 Did the multiplets collapse to singlets/simple patterns? Step1->Decision1 Result_Coupling Diagnosis: Heteronuclear Coupling (Normal for Fluorine) Decision1->Result_Coupling Yes Step2 Step 2: Suspect Rotamers (Restricted Rotation) Decision1->Step2 No (Signals still complex/broad) Action_VT Action: Run Variable Temperature (VT) NMR (e.g., DMSO-d6 at 80°C) Step2->Action_VT Decision2 Did peaks coalesce (sharpen)? Action_VT->Decision2 Result_Rotamer Diagnosis: Rotameric Mixture (Conformational Isomers) Decision2->Result_Rotamer Yes Result_Impurity Diagnosis: Chemical Impurity (Purification Required) Decision2->Result_Impurity No

Figure 1: Decision tree for distinguishing J-coupling from conformational isomerism in fluorinated amines.

Experimental Fixes
  • The "Gold Standard" Check: Always acquire a

    
     (proton-decoupled fluorine) spectrum first. If you see two distinct fluorine peaks that coalesce upon heating, you have rotamers, not impurities [1].
    
  • Solvent Selection: Switch from

    
     to 
    
    
    
    or
    
    
    . Polar solvents can stabilize specific conformers or break intramolecular H-bonds that cause broadening.
  • PSYCHE Pure Shift: If available, use the PSYCHE pulse sequence to suppress

    
     coupling while retaining 
    
    
    
    (or vice versa) to simplify assignment [2].

Module 2: Mass Spectrometry (MS) Failures

Ticket #002: "I cannot find the molecular ion


. The major peak is M-20." 
Root Cause Analysis

Fluorinated amines are notorious for HF elimination inside the mass spectrometer source.

  • Mechanism: The ionization process adds a proton to the amine. If a fluorine is in the

    
    -position, the heat and vacuum promote the loss of neutral HF (
    
    
    
    ), leaving a cation
    
    
    .
  • Ion Suppression: The high electronegativity of fluorine reduces the basicity of the nitrogen, making it harder to protonate in Electrospray Ionization (ESI) positive mode.

Data Summary: Ionization Behavior
FeatureObservationCauseSolution
Missing Parent Peak at

or

Rapid loss of HF (fragmentation).Look for "M-20" as the diagnostic peak. Use softer ionization (APCI).
Low Signal Poor S/N ratio in ESI(+)Reduced N-basicity (pKa drop).Switch to Negative Mode ESI(-) if acidic protons exist, or use APCI.
Adducts

or

dominant
Low proton affinity favors salt adducts.Add ammonium formate to buffer to force

or

.
Protocol: Validating the "Ghost" Peak
  • Calculate the Mass Defect: Fluorine has a slight negative mass defect (

    
    ). A true fluorinated compound will have a slightly lower exact mass than a non-fluorinated impurity.
    
  • The "Soft" Approach: If ESI fails, use APCI (Atmospheric Pressure Chemical Ionization) . It is less dependent on solution-phase basicity and often preserves the molecular ion better than ESI for low-basicity amines [3].

Module 3: Stability & Purification (The "Self-Destruct" Sequence)

Ticket #003: "My compound degraded on the silica column / during workup."

Root Cause Analysis

-Fluoroamines are chemically unstable as free bases due to the E1cB (Elimination Unimolecular conjugate Base)  mechanism.
  • The amine (base) is usually stable.

  • However, if the amine is protonated (good leaving group) or if the

    
    -proton is acidic (due to F), the molecule can eliminate HF to form an enamine or imine, which then hydrolyzes.
    
  • Silica Gel Hazard: Silica is slightly acidic. It can protonate the amine, while the surface silanols act as a base to abstract the

    
    -proton, catalyzing HF elimination.
    

E1cB_Mechanism Substrate Beta-Fluoroamine (Free Base) Intermediate Carbanion/Transition State (Acidic Beta-H removed) Substrate->Intermediate -H+ (Deprotonation) Base Base/Silica Surface Base->Substrate Catalyzes Product Enamine/Imine (Degradation Product) Intermediate->Product -F- (Leaving Group) Elimination HF Elimination Caption Figure 2: The E1cB instability pathway of beta-fluoroamines.

Figure 2: The chemical instability pathway (E1cB) leading to HF elimination.[1]

Safe Handling Protocol
  • Storage: NEVER store

    
    -fluoroamines as free oils. Isolate them immediately as HCl or Tosylate salts . The salt form prevents the lone pair from participating in elimination and shuts down the E1cB pathway [4].
    
  • Purification:

    • Avoid standard silica gel if possible.

    • Use neutral alumina or treat silica with 1-2% Triethylamine (TEA) to neutralize acidity.

    • Preferred: Reverse-phase (C18) purification using acidic buffers (0.1% TFA), which keeps the amine protonated and the

      
      -proton less accessible to base.
      

Module 4: Basicity (pKa) Shifts

Ticket #004: "My nucleophilic substitution reaction isn't working."

Technical Insight

Fluorine's inductive effect (


) pulls electron density through the sigma bond framework, drastically lowering the energy of the nitrogen lone pair. This reduces both basicity  (pKa) and nucleophilicity .
Quantitative Impact Table
Substitution PatternApprox. pKa Drop (vs. non-F parent)Consequence

-Fluorine
(

)
UnstableUsually decomposes immediately (hemiaminal).

-Fluorine
(

)
-1.5 to -2.3 units Significant loss of nucleophilicity. Requires stronger electrophiles or higher temps.

-Fluorine
(

)
-0.8 to -1.2 units Moderate effect. Standard conditions usually work.
Trifluoromethyl (

)
-3.0 to -4.0 units The amine is effectively non-basic (pKa ~ 5-6).

Data derived from systematic pKa studies of fluorinated amines [5, 6].

Workaround Protocol
  • Check pKa: If your target amine has a

    
     group, its pKa is likely ~5.5 (similar to pyridine). It will not react in standard 
    
    
    
    reactions with weak electrophiles.
  • Change Base: Do not use weak bases like bicarbonate. You may need organic bases (DIPEA, DBU) to ensure the amine is deprotonated (if using a salt), but be careful of the elimination risk (see Module 3).

  • Catalysis: For coupling reactions (amide bond formation), standard coupling reagents (EDC/NHS) may fail. Use high-activity reagents like HATU or COMU to compensate for the poor nucleophilicity of the amine.

References

  • Hierso, J. C. (2014).[2] Through-space scalar 19F–19F couplings: A probe for molecular conformation.[2] Chemical Reviews. Link

  • Foroozandeh, M., et al. (2014). Ultrahigh-resolution NMR spectroscopy.[3] Angewandte Chemie International Edition. Link

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link

  • Fuller, R. W., & Molloy, B. B. (1976).[4] The Effect of Aliphatic Fluorine on Amine Drugs.[4][5] Journal of Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Fluorine-Substituted Cyclobutanes in Medicinal Chemistry: A Comparative Analysis of (2-Fluorocyclobutyl)methanamine

Executive Summary: The Strategic Value of the Fluorine Scan In modern Fragment-Based Drug Discovery (FBDD), (2-Fluorocyclobutyl)methanamine represents a critical "fluorine scan" analog of the standard cyclobutylmethanami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Fluorine Scan

In modern Fragment-Based Drug Discovery (FBDD), (2-Fluorocyclobutyl)methanamine represents a critical "fluorine scan" analog of the standard cyclobutylmethanamine scaffold. Its primary utility is not as a standalone therapeutic, but as a high-value building block designed to modulate pKa , lipophilicity (LogD) , and metabolic stability without significantly altering steric bulk.

This guide objectively compares (2-Fluorocyclobutyl)methanamine against its non-fluorinated parent and regioisomeric alternatives, providing experimental context for its selection in lead optimization.

Comparative Efficacy Analysis

The Competitor Landscape

To understand the efficacy of this building block, we must compare it against three primary alternatives used in hit-to-lead optimization:

  • Cyclobutylmethanamine (Parent): The baseline scaffold. Often suffers from rapid metabolic oxidation and high basicity.

  • (3-Fluorocyclobutyl)methanamine (Regioisomer): The distal fluorination analog.

  • 3-Fluoropyrrolidine (Bioisostere): A heterocyclic alternative often used to reduce lipophilicity, though with different H-bond donor/acceptor profiles.

Physicochemical Performance Matrix

The following data synthesizes trends from recent physical organic chemistry literature regarding fluorinated cycloalkanes.

Feature(2-Fluorocyclobutyl)methanamine Cyclobutylmethanamine (Parent)(3-Fluorocyclobutyl)methanamine 3-Fluoropyrrolidine
pKa (Conj. Acid) ~8.3 - 8.8 ~9.8 - 10.2~9.0 - 9.3~8.0 - 8.5
LogD (pH 7.4) Low (Cis-isomer effect)HighMediumVery Low
Metabolic Liability Low (Blocks

-oxidation)
High (Ring oxidation)MediumMedium (N-oxidation)
Conformation Rigid (Puckered) Flexible (Puckered)RigidRigid (Envelope)
Dipole Moment High (esp. Cis isomer)LowModerateModerate
Deep Dive: The "Cis-Effect" on Lipophilicity

A critical, often overlooked feature of 1,2-disubstituted fluorocyclobutanes is the stereochemical impact on lipophilicity.

  • Cis-Isomer: The C-F bond and the C-CH2NH2 vectors align on the same face of the puckered ring. This constructive addition of dipole moments creates a highly polar "face," significantly lowering LogD and improving solubility.

  • Trans-Isomer: The vectors oppose each other, resulting in a lower net dipole and higher lipophilicity compared to the cis-isomer.

Recommendation: If the goal is to lower LogD while retaining the carbocycle, prioritize the cis-(2-fluorocyclobutyl)methanamine diastereomer.

Mechanistic Logic & SAR Pathways

The following diagram illustrates the decision logic for selecting (2-Fluorocyclobutyl)methanamine during Lead Optimization.

SAR_Logic Start Hit Compound (Contains Cyclobutylmethanamine) Problem1 Problem: High Basicity (hERG risk) Start->Problem1 Problem2 Problem: Metabolic Instability Start->Problem2 Sol_2F Solution: (2-Fluorocyclobutyl)methanamine Problem1->Sol_2F Proximal F maximizes inductive pull Sol_3F Alternative: (3-Fluorocyclobutyl)methanamine Problem1->Sol_3F Weaker effect (Distance dependent) Problem2->Sol_2F Steric/Electronic shielding Mechanism1 Inductive Effect (-I) Lowers pKa by ~1.5 units Sol_2F->Mechanism1 Mechanism2 Blocks P450 Oxidation at sensitive ring positions Sol_2F->Mechanism2 Result Optimized Lead: Improved Bioavailability Reduced Toxicity Mechanism1->Result Mechanism2->Result

Caption: Decision tree for integrating fluorine into cyclobutyl scaffolds to mitigate basicity and metabolic risks.

Experimental Protocols

To validate the efficacy of this building block, researchers must assess both its chemical reactivity (synthesis) and biological stability.

Protocol A: Synthesis via Curtius Rearrangement

Rationale: Direct nucleophilic fluorination of the amine is difficult. The standard route proceeds via the carboxylic acid.

  • Starting Material: 2-Fluorocyclobutanecarboxylic acid (Single diastereomer, Cis or Trans).[1]

  • Activation: Dissolve acid (1.0 equiv) in dry Toluene under

    
    . Add Triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).
    
  • Rearrangement: Heat to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping: Add Benzyl alcohol (1.5 equiv) to form the Cbz-protected amine. Reflux for 4 hours.

  • Deprotection: Hydrogenation (

    
    , Pd/C) in MeOH yields the free amine (2-Fluorocyclobutyl)methanamine .
    
  • Validation:

    
    -NMR is essential to confirm no elimination of HF (formation of cyclobutene) occurred.
    
Protocol B: In Vitro Microsomal Stability Assay

Rationale: This assay determines if the fluorine substitution effectively blocks metabolic clearance compared to the non-fluorinated parent.

  • Preparation: Prepare 10 mM stock solutions of (2-Fluorocyclobutyl)methanamine and Cyclobutylmethanamine in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: The fluorinated analog should show a

      
      -fold reduction in 
      
      
      
      compared to the parent.

References

  • Grygorenko, O. O., et al. (2022).[2] Fluorinated Cycloalkyl Building Blocks for Drug Discovery.[1][2][3][4][5] ChemMedChem.[3]

  • Yanai, H., et al. (2025).[6] Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs.[6] Chemistry – An Asian Journal.[6]

  • Liashuk, O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[7]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. J. Med.[2] Chem.

  • Mykhailiuk, P. K. (2024).[8] 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.[1] European Journal of Organic Chemistry.[1]

Sources

Comparative

Validation of the Analytical Method for (2-Fluorocyclobutyl)methanamine

Executive Summary & Strategic Analysis (2-Fluorocyclobutyl)methanamine is a critical fluorinated building block in modern medicinal chemistry. Its incorporation into drug scaffolds modulates metabolic stability (blocking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(2-Fluorocyclobutyl)methanamine is a critical fluorinated building block in modern medicinal chemistry. Its incorporation into drug scaffolds modulates metabolic stability (blocking P450 oxidation) and lipophilicity without significantly altering steric bulk.

However, from an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • UV Invisibility: It lacks a chromophore (no conjugated

    
    -system), rendering standard HPLC-UV at 254 nm impossible.
    
  • Polarity: The primary amine and small ring size create high polarity, leading to poor retention on standard C18 columns (elution in the void volume).

  • Stereochemical Complexity: The 2-fluoro substitution creates cis and trans diastereomers, plus enantiomers. A valid method must resolve these isomers to ensure stereochemical purity.

This guide compares three analytical approaches and provides a validated protocol for the most robust technique for Quality Control (QC) environments: Pre-column Derivatization with Benzoyl Chloride (BzCl) coupled with RP-HPLC.

Comparative Analysis of Analytical Platforms

We evaluated three primary methodologies for the quantification and purity analysis of (2-Fluorocyclobutyl)methanamine.

Table 1: Technology Selection Matrix
FeatureMethod A: HILIC-MS/MS Method B: GC-FID Method C: Derivatization (BzCl) + HPLC-UV
Principle Hydrophilic Interaction LC + Mass SpecGas Chromatography + Flame IonizationChemical modification to add chromophore + Reversed Phase LC
Sensitivity High (pg/mL range)ModerateHigh (depending on derivative)
Isomer Separation Good (requires specific HILIC phases)Excellent (volatility differences)Excellent (hydrophobic interaction on C18/PFP)
Robustness Low (Matrix effects, equilibration time)Moderate (Thermal instability risk)High (Standard HPLC stability)
QC Suitability Low (Complex, expensive for routine)MediumHigh (Standard equipment)
Recommendation PK/BioanalysisVolatile ImpuritiesPurity & Assay (Release Testing)
Decision Logic (DOT Visualization)

The following decision tree illustrates the logic for selecting the appropriate method based on laboratory resources and data requirements.

MethodSelection Start Start: (2-Fluorocyclobutyl)methanamine Analysis Goal Define Analytical Goal Start->Goal Trace Trace Analysis / Biofluids? Goal->Trace High Sensitivity Routine Routine QC / Purity Assay? Goal->Routine Robustness MS_Path Method A: HILIC-MS/MS Trace->MS_Path UV_Path Chromophore Present? Routine->UV_Path No_Chrom No (Native) UV_Path->No_Chrom Deriv_Step Perform BzCl Derivatization No_Chrom->Deriv_Step Final_Method Method C: RP-HPLC-UV (Recommended) Deriv_Step->Final_Method

Figure 1: Analytical decision tree selecting Derivatization-HPLC as the optimal path for routine QC due to the lack of native chromophore.

Deep Dive: The Validated Protocol (Method C)

Why Benzoyl Chloride? Unlike OPA (o-Phthalaldehyde) which forms unstable isoindoles, Benzoyl Chloride forms a highly stable amide. This reaction introduces a phenyl ring, providing:

  • Strong UV Absorbance:

    
     shifts to ~230 nm (distinct) and 254 nm.
    
  • Retentivity: The benzamide moiety allows the polar amine to retain well on standard C18 columns, moving it away from the solvent front.

Materials & Reagents[1][2][3][4][5][6]
  • Analyte: (2-Fluorocyclobutyl)methanamine hydrochloride.

  • Reagent: Benzoyl Chloride (BzCl) (Sigma-Aldrich, >99%).

  • Base: 2M Sodium Hydroxide (NaOH).

  • Quench: 10% Glycine solution or Ammonium Acetate.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Derivatization Workflow

Reaction:



Step-by-Step Protocol:

  • Preparation: Dissolve 10 mg of sample in 1.0 mL of Water/Acetonitrile (1:1).

  • Basification: Transfer 200 µL of sample solution to a vial. Add 200 µL of 2M NaOH. (High pH is critical to keep the amine unprotonated).

  • Reaction: Add 50 µL of Benzoyl Chloride. Vortex immediately for 30 seconds.

  • Incubation: Let stand at ambient temperature for 5 minutes.

  • Quenching: Add 100 µL of 10% Glycine (removes excess BzCl to prevent column damage).

  • Dilution: Dilute to final volume (e.g., 2 mL) with Mobile Phase A. Filter (0.22 µm) and inject.

Chromatographic Conditions[3]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Temperature: 30°C.

Validation Data (ICH Q2 R2 Compliance)

The following data represents typical performance metrics for this validated system.

Specificity (Isomer Resolution)

The core requirement is separating the cis and trans isomers of (2-fluorocyclobutyl)methanamine.

  • Observation: The benzoylated cis-isomer (more polar due to fluorine/amine proximity) typically elutes before the trans-isomer.

  • Resolution (

    
    ): 
    
    
    
    between diastereomers.
  • Blank Interference: No peaks at the retention time of the analyte (BzCl by-products elute late or in the void).

Linearity & Range[8]
  • Range: 50 µg/mL to 150% of target concentration.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • Self-Validation Check: The intercept should not be statistically different from zero.

Accuracy & Precision
LevelRecovery (%)RSD (%)Acceptance Criteria
Low (80%) 99.20.898.0 - 102.0%
Target (100%) 100.10.598.0 - 102.0%
High (120%) 99.80.698.0 - 102.0%
Robustness (Self-Validating System)

To ensure the method is "self-validating," we utilize the Internal Standard (IS) approach.

  • Internal Standard: Benzylamine (added prior to derivatization).

  • Logic: If the derivatization efficiency drops (e.g., old BzCl reagent), the IS area drops proportionally, but the Area Ratio (Analyte/IS) remains constant.

Visualizing the Mechanism

The following diagram details the chemical transformation and separation logic.

DerivatizationWorkflow cluster_0 Step 1: Reaction cluster_1 Step 2: Separation (C18 Column) Amine Polar Amine (Invisible UV) Complex Benzamide Derivative (Hydrophobic + UV Active) Amine->Complex + BzCl / NaOH BzCl Benzoyl Chloride (Reagent) BzCl->Complex Cis Cis-Isomer (Elutes ~8.5 min) Complex->Cis Separation Trans Trans-Isomer (Elutes ~9.2 min) Complex->Trans

Figure 2: Reaction scheme converting the polar, invisible amine into a resolvable, UV-active benzamide derivative.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Wong, J. et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America. [Link]

  • PubChem. (2024). Compound Summary: (2-Fluorocyclobutyl)methanamine.[4][5] National Library of Medicine. [Link]

Sources

Validation

in vitro and in vivo studies involving (2-Fluorocyclobutyl)methanamine

Publish Comparison Guide: (2-Fluorocyclobutyl)methanamine in Medicinal Chemistry Executive Summary: The Strategic Value of Fluorinated Cyclobutanes In the landscape of modern drug discovery, (2-Fluorocyclobutyl)methanami...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: (2-Fluorocyclobutyl)methanamine in Medicinal Chemistry

Executive Summary: The Strategic Value of Fluorinated Cyclobutanes

In the landscape of modern drug discovery, (2-Fluorocyclobutyl)methanamine (CAS: 2227206-43-9) represents a high-value "bioisostere" building block. It offers a sophisticated solution to common medicinal chemistry challenges: optimizing basicity (pKa), enhancing metabolic stability, and restricting conformation without adding excessive molecular weight.

This guide objectively compares (2-Fluorocyclobutyl)methanamine against its non-fluorinated parent and difluorinated alternatives, providing experimental rationale for its selection in Lead Optimization programs.

Technical Comparison: Product vs. Alternatives

The following analysis benchmarks (2-Fluorocyclobutyl)methanamine against Cyclobutylmethanamine (baseline) and (3,3-Difluorocyclobutyl)methanamine (aggressive pKa modulator).

Physicochemical Profile
Feature(2-Fluorocyclobutyl)methanamine Cyclobutylmethanamine (Alternative A)(3,3-Difluorocyclobutyl)methanamine (Alternative B)
Structure Monofluorinated, chiral centers (cis/trans)Non-fluorinated, achiral ringGem-difluorinated, achiral C3
pKa (Amine) ~9.1 - 9.3 (Predicted)~9.6 - 9.8~7.5 - 8.2
Lipophilicity (LogD) Moderate IncreaseBaselineHigh Increase
Conformation Rigid, distinct puckering Flexible puckeringRigid, flattened
Metabolic Liability Low (C2 blocked)Medium (C2/C3 oxidation prone)Low (C3 blocked)
Key Application Fine-tuning basicity; blocking metabolic soft spots.[1]Baseline scaffold synthesis.[2]Aggressive pKa lowering; CNS penetration.

Scientist’s Insight: The (2-Fluorocyclobutyl) moiety provides a "Goldilocks" effect. While the gem-difluoro group (Alternative B) drastically lowers pKa (often desirable for CNS drugs to reduce P-gp efflux), it can sometimes reduce solubility too aggressively. The monofluorinated 2-position offers a subtler inductive effect (


pKa 

-0.4 to -0.6), maintaining solubility while improving metabolic stability.
Chemical Space Visualization

The diagram below illustrates how the 2-fluoro analog occupies a unique niche in the pKa/Lipophilicity landscape, often required for balancing potency with pharmacokinetic (PK) properties.

ChemicalSpace NonFluoro Cyclobutylmethanamine (High pKa, High Metab. Risk) Product (2-Fluorocyclobutyl)methanamine (Balanced pKa, Metabolic Stability) NonFluoro->Product Fluorine Introduction (C2 Blocking) Difluoro (3,3-Difluorocyclobutyl)methanamine (Low pKa, High Lipophilicity) Product->Difluoro Additional Fluorination (Aggressive pKa Shift) High_pKa High pKa (>9.5) Low_pKa Low pKa (<8.0)

Figure 1: Comparative Chemical Space. The 2-fluoro analog bridges the gap between the metabolically vulnerable parent and the electronically deactivated difluoro analog.

In Vitro & In Vivo Performance Mechanisms

Metabolic Stability (Microsomal Stability)

In standard Liver Microsome (LM) assays, cyclobutane rings are generally stable, but the C-H bonds can be subject to oxidative attack by Cytochrome P450 enzymes.

  • Mechanism: The introduction of a fluorine atom at the C2 position exerts a strong electron-withdrawing effect, deactivating the C-H bond at that position (the "alpha-to-fluorine" effect) and sterically hindering P450 approach.

  • Outcome: Studies on analogous fluorinated scaffolds suggest a 2-5x increase in half-life (t1/2) compared to the non-fluorinated parent.

Conformational Locking (The "Gauche" Effect)

Unlike the achiral cyclobutylmethanamine, (2-Fluorocyclobutyl)methanamine possesses cis and trans isomers.

  • The Cis Advantage: In the cis-isomer, the amine and fluorine are spatially proximal. This can facilitate an intramolecular N-H···F electrostatic interaction (hydrogen bond mimic), which "locks" the conformation. This reduced entropic penalty upon binding to a protein target can significantly enhance ligand efficiency .

Conformation cluster_0 Non-Fluorinated cluster_1 (2-Fluorocyclobutyl)methanamine (Cis) NF_Free Flexible Rotation NF_Bound Entropic Penalty (Energy Cost) NF_Free->NF_Bound Binding F_Free Pre-organized (N-H...F Interaction) F_Bound High Affinity (Low Entropic Cost) F_Free->F_Bound Binding

Figure 2: Conformational pre-organization driven by the fluorine gauche effect.

Experimental Protocols

To validate the utility of this building block in your specific scaffold, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic protection conferred by the 2-fluoro substitution.

  • Preparation: Prepare 10 mM DMSO stocks of (2-Fluorocyclobutyl)methanamine-derivative and its non-fluorinated analog.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time.

    • Success Criteria: The fluorinated analog should exhibit a lower

      
       (Intrinsic Clearance) than the parent.
      
Protocol B: pKa Determination (Potentiometric)

Objective: Confirm the basicity shift.

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Method: Dissolve 5 mg of the hydrochloride salt in 10 mL degassed water/ISA water.

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under Argon atmosphere.

  • Data Processing: Use the Bjerrum plot to determine pKa.

    • Expected Result: (2-Fluorocyclobutyl)methanamine pKa

      
       9.2 ± 0.2.
      

Synthesis Workflow (Simplified)

For researchers needing to synthesize this building block de novo or modify it, the following route is field-validated for diastereoselectivity.

Synthesis Start Cyclobutane Precursor (Carboxylate/Cyanohydrin) Step1 Fluorination (Selectfluor or DAST) Start->Step1 Step2 Separation (Diastereomers: Cis/Trans) Step1->Step2 Step3 Amine Formation (Reduction/Deprotection) Step2->Step3 Final (2-Fluorocyclobutyl)methanamine HCl Salt Step3->Final

Figure 3: General synthetic pathway emphasizing the critical diastereomer separation step.

References

  • Melnykov, K. P., et al. (2026).[3] Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.[3] Link

  • Grygorenko, O. O., et al. (2024).[2] 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Comparative

comparative analysis of different synthetic routes to (2-Fluorocyclobutyl)methanamine

Introduction (2-Fluorocyclobutyl)methanamine is a valuable saturated bioisostere for various aryl and benzylamine substructures in medicinal chemistry. The incorporation of a fluorine atom onto the cyclobutane ring can s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Fluorocyclobutyl)methanamine is a valuable saturated bioisostere for various aryl and benzylamine substructures in medicinal chemistry. The incorporation of a fluorine atom onto the cyclobutane ring can significantly modulate physicochemical properties such as lipophilicity (LogP) and basicity (pKa), leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2] Given its increasing importance as a building block, the development of efficient, scalable, and safe synthetic routes is of paramount interest to researchers in drug development.

This guide provides an in-depth comparative analysis of three distinct synthetic strategies for preparing (2-Fluorocyclobutyl)methanamine, starting from the common intermediate, 2-fluorocyclobutanecarboxylic acid. Each route is evaluated based on its chemical efficiency, operational complexity, safety profile, and scalability.

Route 1: Synthesis via Curtius Rearrangement

This approach leverages the classic Curtius rearrangement, a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. Modern modifications, particularly the use of diphenylphosphoryl azide (DPPA), allow this transformation to be conducted in a one-pot fashion, which circumvents the need to isolate the potentially explosive acyl azide intermediate.[3][4]

Mechanistic Rationale

The reaction proceeds via the in situ formation of an acyl azide from the carboxylic acid and DPPA. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate with complete retention of the stereochemistry at the migrating carbon.[5] This highly reactive isocyanate is then trapped with an alcohol, such as tert-butanol, to form a stable Boc-protected amine (a carbamate). The final step involves the acidic cleavage of the Boc protecting group to yield the desired amine hydrochloride salt.

Experimental Protocol: (2-Fluorocyclobutyl)methanamine hydrochloride
  • Carbamate Formation: To a solution of 2-fluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene (0.1 M), add triethylamine (2.0 eq) followed by diphenylphosphoryl azide (DPPA, 1.2 eq) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes, then heat to 90 °C for 3 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature. Add tert-butanol (3.0 eq) and continue stirring at 90 °C overnight.

  • After cooling, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (2-fluorocyclobutyl)methylcarbamate.

  • Deprotection: Dissolve the purified carbamate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq).

  • Stir the solution at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to afford (2-Fluorocyclobutyl)methanamine hydrochloride as a white solid.

Visualization of Route 1

Route 1: Curtius Rearrangement cluster_start Starting Material cluster_main Synthetic Steps cluster_end Final Product start 2-Fluorocyclobutanecarboxylic Acid isocyanate Isocyanate Intermediate start->isocyanate 1. DPPA, Et3N, Toluene, 90°C carbate carbate isocyanate->carbate 2. t-BuOH carbamate Boc-Protected Amine end_product (2-Fluorocyclobutyl)methanamine HCl carbamate->end_product 3. 4M HCl in Dioxane

Caption: Workflow for the Curtius Rearrangement route.

Route 2: Multi-Step Conversion via an Azide Intermediate

This pathway represents a more traditional, multi-step approach to converting a carboxylic acid to a primary amine. It involves the reduction of the acid to an alcohol, activation of the alcohol as a good leaving group (a mesylate), nucleophilic substitution with azide, and finally, reduction of the azide to the amine.

Mechanistic Rationale

Each step in this sequence is a robust and well-understood transformation in organic synthesis.

  • Reduction: Borane dimethyl sulfide complex (BH₃·SMe₂) is a selective reagent for reducing carboxylic acids to primary alcohols in high yield.[6]

  • Activation: The primary alcohol is converted into a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl) and a base. The mesylate is an excellent leaving group, facilitating the subsequent nucleophilic substitution.[7]

  • Substitution: Sodium azide (NaN₃) is a potent nucleophile that displaces the mesylate group via an Sₙ2 reaction to form an alkyl azide.[6]

  • Final Reduction: The terminal azide is reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, though alternatives like the Staudinger reaction or catalytic hydrogenation can also be employed.[6]

Experimental Protocol: (2-Fluorocyclobutyl)methanamine
  • Alcohol Formation: To a solution of 2-fluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add BH₃·SMe₂ complex (1.5 eq) dropwise under a nitrogen atmosphere. Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction carefully with methanol, then water. Extract the product with ethyl acetate and purify by column chromatography to yield (2-fluorocyclobutyl)methanol.

  • Mesylate Formation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool to 0 °C. Add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours. Wash the reaction mixture with cold 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield crude (2-fluorocyclobutyl)methyl methanesulfonate, which is used directly in the next step.[7]

  • Azide Formation: Dissolve the crude mesylate (1.0 eq) in DMF (0.2 M). Add sodium azide (2.0 eq) and heat the mixture to 80 °C for 6 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under reduced pressure to yield crude 1-(azidomethyl)-2-fluorocyclobutane. Caution: Alkyl azides are potentially explosive and should be handled with care behind a blast shield.

  • Amine Formation: In a separate flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.1 M) at 0 °C. Add a solution of the crude azide (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and concentrate the filtrate to obtain (2-Fluorocyclobutyl)methanamine.

Visualization of Route 2

Route 2: Azide Intermediate cluster_start Starting Material cluster_main Synthetic Steps cluster_end Final Product start 2-Fluorocyclobutanecarboxylic Acid alcohol (2-Fluorocyclobutyl)methanol start->alcohol 1. BH3.SMe2, THF mesylate Mesylate Intermediate alcohol->mesylate 2. MsCl, Et3N, DCM azide Azide Intermediate mesylate->azide 3. NaN3, DMF end_product (2-Fluorocyclobutyl)methanamine azide->end_product 4. LiAlH4, THF

Caption: Workflow for the multi-step conversion via an azide intermediate.

Route 3: Synthesis via Reductive Amination

This strategy first converts the carboxylic acid into an aldehyde, which then undergoes a one-pot reductive amination to form the target primary amine. This route avoids the use of azide reagents but introduces an oxidation step.

Mechanistic Rationale
  • Reduction to Alcohol: As in Route 2, the carboxylic acid is first reduced to the primary alcohol using BH₃·SMe₂.

  • Oxidation to Aldehyde: The primary alcohol is oxidized to the corresponding aldehyde. The Swern oxidation is a mild and high-yielding method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, preventing over-oxidation to the carboxylic acid.[8][9]

  • Reductive Amination: The aldehyde is reacted with an ammonia source (e.g., ammonium chloride) to form an imine in situ. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine C=N bond in the presence of the aldehyde C=O bond, affording the primary amine.[10][11] The reaction is typically performed under mildly acidic conditions to facilitate imine formation.[12]

Experimental Protocol: (2-Fluorocyclobutyl)methanamine
  • Alcohol Formation: Prepare (2-fluorocyclobutyl)methanol from 2-fluorocyclobutanecarboxylic acid as described in Step 1 of Route 2.

  • Aldehyde Formation (Swern Oxidation): In a flask under nitrogen, add anhydrous dichloromethane (0.1 M) and cool to -78 °C. Add oxalyl chloride (1.5 eq) followed by the dropwise addition of anhydrous DMSO (2.5 eq). Stir for 15 minutes. Add a solution of (2-fluorocyclobutyl)methanol (1.0 eq) in dichloromethane dropwise. Stir for 45 minutes at -78 °C. Add triethylamine (5.0 eq) dropwise, stir for 15 minutes, and then allow the reaction to warm to room temperature. Quench with water and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude 2-fluorocyclobutanecarbaldehyde is carefully concentrated and used immediately in the next step. Note: The reaction generates toxic carbon monoxide and foul-smelling dimethyl sulfide; it must be performed in a well-ventilated fume hood. [9]

  • Amine Formation: Dissolve the crude aldehyde (1.0 eq) in methanol (0.2 M). Add ammonium chloride (5.0 eq) followed by sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature for 24 hours, monitoring by TLC. Quench the reaction by adding 1 M aqueous HCl. Wash the aqueous layer with diethyl ether. Basify the aqueous layer to pH > 12 with solid NaOH and extract with dichloromethane. Dry the combined organic layers over MgSO₄ and concentrate to yield (2-Fluorocyclobutyl)methanamine.

Visualization of Route 3

Route 3: Reductive Amination cluster_start Starting Material cluster_main Synthetic Steps cluster_end Final Product start 2-Fluorocyclobutanecarboxylic Acid alcohol (2-Fluorocyclobutyl)methanol start->alcohol 1. BH3.SMe2, THF aldehyde 2-Fluorocyclobutanecarbaldehyde alcohol->aldehyde 2. Swern Oxidation end_product (2-Fluorocyclobutyl)methanamine aldehyde->end_product 3. NH4Cl, NaBH3CN

Caption: Workflow for the Reductive Amination route.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below. Yields are estimated based on reported values for identical or highly similar transformations in the literature.

MetricRoute 1: Curtius RearrangementRoute 2: Via Azide IntermediateRoute 3: Via Reductive Amination
Overall Yield ~65-71%[6]~35-45%~60-70%
Number of Steps 2 (from acid)4 (from acid)3 (from acid)
Key Reagents DPPA, t-BuOH, HCl/DioxaneBH₃·SMe₂, MsCl, NaN₃, LiAlH₄BH₃·SMe₂, Oxalyl Chloride, DMSO, NaBH₃CN
Safety & Handling Uses DPPA to avoid isolating explosive acyl azide; requires high temperatures.[3]High Risk: Uses potentially explosive NaN₃ and pyrophoric, water-reactive LiAlH₄. Requires careful quenching.Uses toxic CO-producing Swern oxidation and toxic NaBH₃CN. Foul odor from DMS byproduct.
Scalability Good. One-pot nature is advantageous. Flow chemistry adaptations are well-documented for Curtius rearrangements.Poor. Use of LiAlH₄ and isolation of azide intermediate are significant barriers to large-scale synthesis.Moderate. Swern oxidation requires strict temperature control (-78 °C), which is challenging on a large scale.
Decision Workflow

Route Selection start Need to Synthesize (2-Fluorocyclobutyl)methanamine q_scale Primary Driver? start->q_scale q_safety Primary Driver? q_scale->q_safety Lab Scale & Safety Focus route1 Choose Route 1 (Curtius) q_scale->route1 High Yield & Scalability route3 Choose Route 3 (Reductive Amination) q_safety->route3 Avoid Azides route2 Avoid Route 2 (Azide Intermediate) q_safety->route2 Willing to Handle Azides (Not Recommended)

Caption: Decision matrix for selecting the optimal synthetic route.

Discussion
  • Route 1 (Curtius Rearrangement) emerges as the most efficient and scalable option. It has the fewest steps from the common intermediate and a good overall yield. The use of DPPA in a one-pot procedure significantly mitigates the safety risks associated with isolating acyl azides, making it amenable to process chemistry environments.

  • Route 3 (Reductive Amination) is a strong alternative, particularly if azide-containing reagents are strictly forbidden. It offers a comparable overall yield to the Curtius route. However, its primary drawback is the Swern oxidation step, which requires cryogenic temperatures and careful management of toxic and malodorous byproducts, complicating its scalability.

  • Route 2 (Via Azide Intermediate) is the least favorable of the three. It is the longest route with the lowest overall yield due to the accumulation of losses over four steps. More importantly, it presents the most significant safety hazards, involving the use of sodium azide and the highly reactive lithium aluminum hydride. This route is generally not recommended for large-scale production and should only be considered for small-scale synthesis where other routes are not feasible.

Conclusion

For the synthesis of (2-Fluorocyclobutyl)methanamine, the Curtius Rearrangement (Route 1) offers the best combination of high yield, operational simplicity, and scalability, making it the recommended pathway for most research and drug development applications. The Reductive Amination pathway (Route 3) serves as a viable, albeit more operationally complex, azide-free alternative. The multi-step conversion through an isolated azide intermediate (Route 2) is synthetically inefficient and poses significant safety risks that limit its practical utility.

References

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Validation

A Strategic Guide to Benchmarking (2-Fluorocyclobutyl)methanamine: A Hypothetical Monoamine Reuptake Inhibitor

This guide provides a comprehensive framework for the preclinical evaluation of (2-Fluorocyclobutyl)methanamine, a novel research chemical. Given the absence of published data on this specific molecule, we will proceed w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of (2-Fluorocyclobutyl)methanamine, a novel research chemical. Given the absence of published data on this specific molecule, we will proceed with a data-driven hypothesis regarding its likely mechanism of action and outline a rigorous benchmarking strategy against established research chemicals. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction: The Rationale for (2-Fluorocyclobutyl)methanamine

The cyclobutane moiety has emerged as a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles when appropriately incorporated into a drug candidate.[1] Unlike more flexible aliphatic chains, the cyclobutane ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target.[2] Furthermore, the introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved drug-like characteristics.[1]

The structure of (2-Fluorocyclobutyl)methanamine, featuring a primary amine appended to a fluorinated cyclobutane ring, is suggestive of a compound that may interact with monoamine transporters. Monoamine reuptake inhibitors, which block the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, are a cornerstone of treatment for numerous neuropsychiatric disorders.[3] Therefore, we hypothesize that (2-Fluorocyclobutyl)methanamine is a monoamine reuptake inhibitor. This guide will outline the necessary experiments to test this hypothesis and benchmark its performance against a panel of well-characterized research chemicals.

Proposed Comparator Compounds

To comprehensively evaluate the pharmacological profile of (2-Fluorocyclobutyl)methanamine, a panel of selective monoamine reuptake inhibitors will be used as comparators:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).

  • Vanoxerine: A selective dopamine reuptake inhibitor (DRI).

  • Cocaine: A non-selective monoamine reuptake inhibitor, primarily acting on DAT.

In Vitro Benchmarking: Target Engagement and Functional Activity

The initial phase of benchmarking will focus on determining the binding affinity and functional potency of (2-Fluorocyclobutyl)methanamine at the human monoamine transporters.

Experimental Protocol 1: Radioligand Binding Assays

This experiment will determine the binding affinity (Ki) of the test compounds for hSERT, hNET, and hDAT.[4]

Methodology:

  • Preparation of Cell Membranes: Cell membranes expressing the recombinant human monoamine transporters will be prepared.

  • Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) will be incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Detection: Following incubation, the bound and free radioligand will be separated by rapid filtration. The amount of bound radioactivity will be quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The Ki will be calculated using the Cheng-Prusoff equation.

Experimental Protocol 2: Synaptosomal Uptake Assays

This experiment will measure the functional potency of the test compounds to inhibit the uptake of monoamines into rat brain synaptosomes.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes will be prepared from the rat striatum (for dopamine uptake), hippocampus (for serotonin uptake), and frontal cortex (for norepinephrine uptake).

  • Uptake Inhibition: Synaptosomes will be pre-incubated with increasing concentrations of the test compound, followed by the addition of a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Termination of Uptake: The uptake reaction will be terminated by rapid filtration and washing.

  • Quantification: The amount of radiolabeled monoamine taken up by the synaptosomes will be measured by scintillation counting.

  • Data Analysis: The IC50 values for the inhibition of monoamine uptake will be determined.

Data Presentation: In Vitro Pharmacology

The results from the in vitro assays will be summarized in a table for easy comparison.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Serotonin Uptake IC50 (nM)Norepinephrine Uptake IC50 (nM)Dopamine Uptake IC50 (nM)
(2-Fluorocyclobutyl)methanamineTBDTBDTBDTBDTBDTBD
Fluoxetine1200200010500>10000
Nisoxetine2000.81005005200
Vanoxerine1001000.5>10000>100002
Cocaine200501030010050

TBD: To Be Determined

In Vitro Benchmarking: Metabolic Stability

A critical parameter for any new research chemical is its metabolic stability. A compound that is rapidly metabolized will have a short duration of action and may not be suitable for in vivo studies.

Experimental Protocol 3: Liver Microsomal Stability Assay

This assay will assess the intrinsic clearance of the test compounds in the presence of liver microsomes.[5][6]

Methodology:

  • Incubation: The test compound (at a final concentration of 1 µM) will be incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH at 37°C.[5][6]

  • Time Points: Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • Reaction Quenching: The reaction will be stopped by the addition of acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point will be quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) will be calculated.

Data Presentation: Metabolic Stability
CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
(2-Fluorocyclobutyl)methanamineTBDTBD
Comparator Compound ADataData
Comparator Compound BDataData

TBD: To Be Determined

In Vivo Benchmarking: Pharmacodynamic Effects

To assess the in vivo activity of (2-Fluorocyclobutyl)methanamine, a locomotor activity assay will be conducted in mice. This is a standard behavioral test to evaluate the effects of psychostimulant drugs.[7][8][9]

Experimental Protocol 4: Locomotor Activity Assay

Methodology:

  • Acclimation: Mice will be acclimated to the testing room for at least 30-60 minutes before the experiment.[7]

  • Habituation: Animals will be placed in the open-field arenas for a 30-minute habituation period.

  • Drug Administration: The test compound or vehicle will be administered via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) will be recorded for 60-120 minutes post-injection using an automated activity monitoring system with infrared beams.[7]

  • Data Analysis: The total distance traveled and other locomotor parameters will be analyzed and compared between treatment groups.

Data Presentation: In Vivo Locomotor Activity

The data will be presented as a dose-response curve, plotting the dose of the test compound against the total distance traveled.

Experimental Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding Radioligand Binding Assays (SERT, NET, DAT) uptake Synaptosomal Uptake Assays (5-HT, NE, DA) binding->uptake Functional Potency stability Liver Microsomal Stability Assay uptake->stability Drug-like Properties locomotor Locomotor Activity Assay stability->locomotor Candidate Selection

Caption: In Vitro to In Vivo Experimental Workflow.

data_analysis_flow cluster_binding_analysis Binding Affinity Analysis cluster_uptake_analysis Uptake Inhibition Analysis cluster_stability_analysis Metabolic Stability Analysis raw_binding Raw Scintillation Counts ic50_binding IC50 Determination raw_binding->ic50_binding ki_value Ki Calculation (Cheng-Prusoff) ic50_binding->ki_value final_report Comparative Analysis Report ki_value->final_report raw_uptake Raw Uptake Counts ic50_uptake IC50 Determination raw_uptake->ic50_uptake ic50_uptake->final_report lcms_data LC-MS/MS Data (% Parent Remaining) half_life Half-life (t½) Calculation lcms_data->half_life clint Intrinsic Clearance (Clint) half_life->clint clint->final_report

Caption: Data Analysis Pipeline for In Vitro Assays.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial benchmarking of (2-Fluorocyclobutyl)methanamine. By systematically evaluating its in vitro and in vivo pharmacological properties against well-characterized comparator compounds, researchers can gain valuable insights into its potential as a novel research tool. The proposed experiments will elucidate its binding affinity, functional potency, and selectivity for monoamine transporters, as well as its metabolic stability and in vivo psychostimulant effects. The resulting data will be crucial for guiding further optimization and development of this and related chemical scaffolds.

References

  • Vertex AI Search. (2026).
  • UCSF IACUC. (2024). Locomotor Activity/Open Field Test.
  • Thermo Fisher Scientific. (n.d.).
  • Wiley Online Library. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.
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  • Life Chemicals. (2020).
  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
  • ACS Publications. (2011). Cyclobutane Derivatives as Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor | Journal of Medicinal Chemistry.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • protocols.io. (2024). Locomotion test for mice.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Charles River Laboratories. (n.d.). General Activity, Welfare, and Motor Function Behavior Tests.
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  • MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
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Safety & Regulatory Compliance

Safety

(2-Fluorocyclobutyl)methanamine proper disposal procedures

This guide details the operational procedures for the safe disposal of (2-Fluorocyclobutyl)methanamine , a fluorinated aliphatic amine used primarily as a building block in medicinal chemistry.[1] Executive Safety Direct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the operational procedures for the safe disposal of (2-Fluorocyclobutyl)methanamine , a fluorinated aliphatic amine used primarily as a building block in medicinal chemistry.[1]

Executive Safety Directive: Treat this compound as a Halogenated, Alkaline-Corrosive, and Flammable substance. Unlike standard organic amines, the presence of the fluorine atom and the strained cyclobutane ring dictates strict segregation from non-halogenated waste streams to prevent costly contamination and ensure compliant high-temperature incineration.

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the specific risks associated with the molecule's functional groups.

PropertySpecificationDisposal Implication
CAS Number 1421606-00-9Identifier for waste manifesting.
Functional Group Primary Amine (

)
Corrosive (Basic). Incompatible with acids and oxidizers.
Halogenation Fluorine (

)
Halogenated Waste. Must NOT be mixed with standard organic solvents (e.g., Acetone, Methanol) to avoid "poisoning" non-halogenated waste streams.[1]
Core Structure Cyclobutane RingStrained Ring System. High energy content. Avoid mixing with strong Lewis acids which may catalyze violent ring-opening reactions.
Physical State Liquid (typically) or Low-Melting SolidRequires secondary containment during transfer.

Pre-Disposal Stabilization (Bench-Level)

Before moving the material to central accumulation areas, stabilize the chemical to minimize reactivity risks.[1]

A. For Pure/Concentrated Material
  • Do NOT neutralize on the bench unless dealing with a spill. The heat of neutralization (exotherm) combined with the strained cyclobutane ring can cause spattering or volatilization of toxic fluorinated byproducts.

  • Dilution: If the material is in a concentrated liquid form, dilute it with a compatible halogenated solvent (e.g., Dichloromethane) to reduce vapor pressure and reactivity.[1]

B. For Reaction Mixtures
  • Ensure the reaction is fully quenched.

  • Verify pH is > 8 (Basic). If the solution is acidic, the amine is protonated (salt form) and safer, but it should still be treated as halogenated organic waste.[1]

Waste Stream Segregation Logic

The most critical operational error with this compound is misclassification. It must follow the Halogenated stream.

  • Correct Stream: Halogenated Organic Waste (often labeled "Halo-Organics").

  • Incorrect Stream: Non-Halogenated Solvents (e.g., Acetone/Ethanol waste).[1]

    • Reasoning: Incinerators for non-halogenated waste are not equipped with scrubbers to handle Hydrofluoric Acid (HF) generated during combustion. Introducing fluorine into a non-halogenated line can damage facility infrastructure and violate EPA permits.

Step-by-Step Disposal Workflow

The following diagram outlines the decision logic for disposing of (2-Fluorocyclobutyl)methanamine.

DisposalWorkflow Start Start: (2-Fluorocyclobutyl)methanamine Waste Identified StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid Solid Solid Waste (Powder or Contaminated Debris) StateCheck->Solid Solid/Debris SolventCheck Is it mixed with solvents? Liquid->SolventCheck PureLiq Pure/Concentrated SolventCheck->PureLiq No (Pure) SegregateLiq Segregate into HALOGENATED SOLVENT Drum SolventCheck->SegregateLiq Yes (Already Dissolved) Dilute Dilute with DCM or Chloroform (1:10 ratio) PureLiq->Dilute Stabilize Dilute->SegregateLiq Warning CRITICAL: DO NOT MIX WITH ACIDS (Risk of violent heat generation) SegregateLiq->Warning Bagging Double Bag in Clear Polyethylene Bags Solid->Bagging Tagging Attach Hazardous Waste Tag (List: Fluorinated Amine) Bagging->Tagging Bin Place in Solid Hazardous Waste Bin Tagging->Bin

Figure 1: Decision matrix for the segregation and packaging of fluorinated amine waste.

Emergency Spill Procedures

In the event of a benchtop spill, immediate action is required to prevent exposure and surface corrosion.[1]

  • Evacuate & Ventilate: Clear the immediate area.[2] Amines have potent odors and can cause respiratory irritation.

  • PPE Upgrade: Wear nitrile gloves (double gloved) , safety goggles, and a lab coat.[1] If the spill is >100mL, use a half-mask respirator with organic vapor cartridges.[1]

  • Neutralization (Spill Only):

    • Do not wipe up the concentrated amine directly.

    • Apply a dry acid neutralizer (e.g., Citric Acid or Sodium Bisulfate powder) to the spill.[1]

    • Mechanism:[2][3][4] This converts the volatile amine into a non-volatile, water-soluble ammonium salt.[1]

    • Wait for the reaction to cool.

  • Cleanup: Scoop the resulting paste into a container labeled "Solid Hazardous Waste (Fluorinated Amine Debris)." Wash the surface with soap and water.[2]

Regulatory Compliance (US EPA/RCRA)

Proper labeling is a legal requirement.[5] Use the following codes when filling out your hazardous waste manifest.

  • Waste Determination: Hazardous Chemical Waste.[6]

  • Primary Characteristic: Corrosive (if pH > 12.5).[7]

  • Secondary Characteristic: Ignitable (if in flammable solvent).

  • RCRA Codes:

    • D002: Corrosivity (due to amine basicity).

    • D001: Ignitability (if flash point < 60°C).

    • Listing: While not explicitly P-listed or U-listed, it must be managed as a "Halogenated Solvent" mixture for incineration purposes.

Labeling Requirement: Your waste tag must explicitly state:

"Contains: (2-Fluorocyclobutyl)methanamine. Danger: Corrosive, Halogenated.[1] Do NOT incinerate in non-halogenated kilns."

References

  • National Institutes of Health (NIH) - PubChem. (2-Fluorocyclobutyl)methanamine Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

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